molecular formula C₆₆H₈₆F₃N₁₃O₂₀S₂ B1574775 Urotensin II (114-124), human TFA

Urotensin II (114-124), human TFA

Cat. No.: B1574775
M. Wt: 1502.59
Attention: For research use only. Not for human or veterinary use.
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Description

Urotensin II (114-124), human TFA, an 11-amino acid residue peptide, is a potent vasoconstrictor and agonist for the orphan receptor GPR14.

Properties

Molecular Formula

C₆₆H₈₆F₃N₁₃O₂₀S₂

Molecular Weight

1502.59

sequence

One Letter Code: ETPDCFWKYCV (Disulfide bridge: Cys5-Cys7)

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Molecular Architecture and Pharmacology of Human Urotensin II (114-124)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and pharmacological profile of Human Urotensin II fragment 114-124.

Executive Summary

Human Urotensin II (hU-II), specifically the fragment 114-124, represents the mature, biologically active isoform derived from the prepro-urotensin II precursor. Often termed the "most potent vasoconstrictor known," this 11-amino acid cyclic peptide exerts its effects through the Urotensin-II receptor (UT, formerly GPR14). This guide provides a rigorous analysis of its sequence, structural constraints (disulfide bridging), solid-phase synthesis protocols, and downstream G-protein signaling cascades. It is designed for researchers investigating cardiovascular hemodynamics, fibrosis, and GPCR ligand engineering.

Molecular Architecture & Sequence Analysis

Sequence Definition

The "114-124" nomenclature refers to the C-terminal residues of the 124-amino acid human prepro-hormone. Proteolytic cleavage yields the mature 11-mer peptide.

Primary Sequence (One-Letter): E-T-P-D-C-F-W-K-Y-C-V Primary Sequence (Three-Letter): H-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH

Structural Constraints: The Cyclic Core

The biological potency of hU-II relies entirely on a constrained hexapeptide ring formed by an intramolecular disulfide bond.

  • Disulfide Bridge: Formed between Cys5 and Cys10 .

  • The "Core" Motif: The sequence Phe6-Trp7-Lys8-Tyr9 located within the ring is structurally homologous to Somatostatin-14. This FWKY motif forms a

    
    -turn (typically Type II’ or Type VIII), which is the critical pharmacophore for UT receptor binding.
    
  • N-Terminal Tail: The exocyclic N-terminal segment (Glu1-Thr2-Pro3-Asp4) modulates receptor affinity and solubility but is less critical for intrinsic efficacy than the cyclic core.

Table 1: Physicochemical Profile of hU-II (114-124)

PropertyValueNotes
Molecular Formula

Molecular Weight 1388.57 DaMonoisotopic
Isoelectric Point (pI) ~4.15Acidic due to Glu1, Asp4
Net Charge (pH 7.4) -1(Glu-, Asp-, Lys+, C-term-)
Solubility Water, DMSOAcidic residues aid aqueous solubility

Experimental Protocol: Chemical Synthesis & Purification

To ensure high biological fidelity, hU-II (114-124) is best produced via Fmoc Solid-Phase Peptide Synthesis (SPPS) followed by oxidative cyclization.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Resin Selection: Use a 2-Chlorotrityl Chloride (2-CTC) or Wang resin pre-loaded with Valine to minimize racemization of the C-terminal residue.

Step-by-Step Protocol:

  • Loading: Couple Fmoc-Val-OH to the resin (Substitution ~0.5 mmol/g).

  • Elongation: Perform iterative deprotection and coupling cycles.

    • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Coupling: 3 eq.[1][2] Fmoc-AA, 3 eq.[1] HBTU/HATU, 6 eq. DIPEA in DMF (45 min).

    • Washing: DMF (3x), DCM (3x) between steps.

  • Cleavage: Detach linear peptide using TFA cocktail: TFA/TIS/H2O/EDT (94:1:2.5:2.5) for 2 hours.

  • Precipitation: Precipitate crude linear peptide in cold diethyl ether.

Oxidative Cyclization (Disulfide Formation)

The linear precursor E-T-P-D-C-F-W-K-Y-C-V must be oxidized to form the Cys5-Cys10 bridge.

  • Method A (Air Oxidation): Dissolve crude peptide in 0.1 M Ammonium Bicarbonate (pH 8.0) at high dilution (0.1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization. Stir for 24-48 hours.

  • Method B (DMSO Oxidation): Dissolve in 5% DMSO/Water (pH 6-7). Reaction is faster (4-12 hours) but requires thorough removal of DMSO during purification.

Purification & Validation
  • HPLC: Preparative RP-HPLC using a C18 column. Gradient: 10-60% Acetonitrile in Water (+0.1% TFA).

  • Validation:

    • ESI-MS: Confirm mass (Observed [M+H]+ ≈ 1389.6).

    • Ellman’s Test: Negative result confirms absence of free thiols (complete cyclization).

SynthesisWorkflow Start Fmoc-Val-Resin SPPS Fmoc SPPS Cycles (Coupling/Deprotection) Start->SPPS Cleavage TFA Cleavage (Linear Peptide) SPPS->Cleavage Cyclization Oxidative Cyclization (Cys5-Cys10 Bridge) Cleavage->Cyclization Dilution Purification RP-HPLC Purification Cyclization->Purification Final Pure hU-II (114-124) Purification->Final QC (MS/HPLC)

Figure 1: Workflow for the chemical synthesis and purification of mature Human Urotensin II.

Pharmacology & Signaling Mechanism[3][5][6][7][8][9]

The Urotensin Receptor (UT)

hU-II binds with sub-nanomolar affinity (


 nM) to the Urotensin Receptor (UT) , a Class A GPCR formerly known as GPR14.
Signal Transduction Pathways

Upon binding, hU-II triggers a pleiotropic signaling cascade, primarily coupling through the


 protein family.
  • Calcium Mobilization (Primary):

    • 
       activation stimulates Phospholipase C-
      
      
      
      (PLC
      
      
      ).
    • PLC

      
       hydrolyzes 
      
      
      
      into
      
      
      and Diacylglycerol (DAG).
    • 
       triggers 
      
      
      
      release from the sarcoplasmic reticulum.[3]
    • Result: Actin-myosin cross-bridging and potent vasoconstriction.

  • Mitogenic Signaling (Secondary):

    • Activation of the RhoA/ROCK pathway (mediating cytoskeletal remodeling).

    • Phosphorylation of ERK1/2 (p42/44 MAPK) via PKC-dependent pathways or EGFR transactivation.

    • Result: Smooth muscle proliferation and collagen deposition (fibrosis).

SignalingPathway Ligand hU-II (114-124) Receptor UT Receptor (GPR14) Ligand->Receptor Gq Gαq/11 Protein Receptor->Gq PLC PLC-β Gq->PLC RhoA RhoA / ROCK Gq->RhoA PIP2 PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ERK ERK1/2 (MAPK) Phosphorylation RhoA->ERK Contraction Vasoconstriction RhoA->Contraction Ca2+ Sensitization Ca Intracellular Ca2+ Release IP3->Ca PKC PKC DAG->PKC Ca->Contraction PKC->ERK Fibrosis Cell Proliferation & Fibrosis ERK->Fibrosis

Figure 2: Signal transduction pathways activated by hU-II binding to the UT receptor.

References

  • Identification of Urotensin II as the Ligand for GPR14 Ames, R. S., et al. (1999).[4] Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14.[5][4][6] Nature.

  • Structural Characterization of the Urotensin II Core Grieco, P., et al. (2002). Structure-activity studies of the novel potent vasoconstrictor peptide urotensin II. Bioorganic & Medicinal Chemistry.

  • Urotensin II System in Cardiovascular Health and Disease Vaudry, H., et al. (2010). International Union of Basic and Clinical Pharmacology.[7] XCII. Urotensin II, Urotensin II-Related Peptide, and Their Receptor: From Structure to Function. Pharmacological Reviews.

  • Chemical Synthesis and Folding of Urotensin II Carotenuto, A., et al. (2004). Conformational Analysis of Human Urotensin II and Its Analogues. Journal of Medicinal Chemistry.

Sources

Physiological Role of Urotensin II (114-124) in Cardiovascular Homeostasis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: The Hemodynamic Paradox

Urotensin II (U-II), specifically the human isoform comprising residues 114-124 of the prepro-hormone, represents the most potent endogenous vasoconstrictor identified to date—exhibiting up to 10-fold greater potency than endothelin-1 in specific vascular beds. However, its physiological role is defined by a unique "hemodynamic paradox": it acts as a potent vasoconstrictor in major conductance vessels while simultaneously functioning as a vasodilator in resistance arteries and specific regional beds.

This guide deconstructs the molecular mechanisms, signaling architectures, and experimental frameworks necessary to interrogate U-II (114-124) activity. It is designed to move beyond basic descriptions, offering a causal analysis of how this peptide regulates cardiovascular homeostasis and drives pathological remodeling in heart failure and hypertension.

Molecular Characterization & Receptor Kinetics

The Ligand: Human Urotensin II (114-124)

The biologically active human U-II is an 11-amino acid cyclic peptide derived from the proteolytic cleavage of the prepro-Urotensin II precursor.

  • Sequence: Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val[1][2][3]

  • Structural Constraint: A disulfide bridge between Cys5 and Cys10 creates a hexapeptide cyclic core (-C-F-W-K-Y-C-). This core is structurally homologous to somatostatin, explaining the cross-activity of some somatostatin analogues at the U-II receptor.

  • Critical Residues: The Trp-Lys-Tyr motif within the ring is the pharmacophore essential for high-affinity binding.

The Receptor: UT (GPR14)

U-II binds exclusively to the UT receptor (formerly GPR14), a Class A GPCR.

  • Distribution: Highly expressed in cardiac myocytes, vascular smooth muscle cells (VSMCs), and endothelial cells.

  • Binding Kinetics: U-II exhibits pseudo-irreversible binding characteristics. Once bound, the dissociation rate is negligible, leading to sustained receptor activation and resistance to "washout" in ex vivo organ bath experiments.

Signal Transduction Architecture

The physiological duality of U-II stems from its ability to couple with multiple G-protein subfamilies depending on the cell type (VSMC vs. Endothelium).

Vasoconstrictor Pathway (VSMC)

In vascular smooth muscle, UT couples primarily to Gαq/11 and Gα12/13 .

  • Calcium Mobilization: Gαq activation stimulates PLCβ, generating IP3, which triggers rapid Ca2+ release from the sarcoplasmic reticulum.

  • Calcium Sensitization: Gα12/13 activates the RhoA/ROCK pathway. ROCK inhibits Myosin Light Chain Phosphatase (MLCP), maintaining myosin phosphorylation even as intracellular Ca2+ levels decline. This mechanism underpins the "sustained phase" of U-II induced constriction.

Vasodilator Pathway (Endothelium)

In endothelial cells, UT activation triggers eNOS phosphorylation via Ca2+/Calmodulin and Akt pathways, resulting in Nitric Oxide (NO) release. This counteracts the direct constrictor effect on the underlying smooth muscle.

Visualization of Signaling Cascades

The following diagram maps the divergent signaling pathways responsible for the pleiotropic effects of U-II.

Urotensin_Signaling UII Urotensin II (114-124) UT UT Receptor (GPR14) UII->UT Gq Gαq/11 UT->Gq G12 Gα12/13 UT->G12 MAPK MAPK / ERK1/2 UT->MAPK Transactivation (EGFR) PLC PLCβ Gq->PLC RhoA RhoA-GTP G12->RhoA IP3 IP3 PLC->IP3 ROCK ROCK (Rho Kinase) RhoA->ROCK Ca Intracellular Ca2+ ↑ IP3->Ca MLCP MLC Phosphatase (Inhibited) ROCK->MLCP Contraction Actin-Myosin Crossbridge Ca->Contraction Sensitization Ca2+ Sensitization (Sustained Constriction) MLCP->Sensitization Inhibition leads to Sensitization->Contraction Hypertrophy Cardiomyocyte Hypertrophy MAPK->Hypertrophy

Figure 1: Divergent signaling pathways of the UT receptor. Note the parallel activation of Calcium mobilization (Gq) and Calcium sensitization (RhoA/ROCK), ensuring potent and sustained vasoconstriction.

Physiological & Pathophysiological Roles[4][5][6][7][8][9][10][11]

Cardiovascular Homeostasis

Under normal physiological conditions, U-II acts as a fine-tuner of vascular tone rather than a systemic pressor.[4]

  • Regional Specificity: It potently constricts the aorta and coronary arteries but dilates mesenteric and skin resistance vessels.

  • Inotropic Effect: U-II exerts a positive inotropic effect on the myocardium (increasing force of contraction) via PKC-dependent pathways and L-type Ca2+ channel modulation.

Pathological Remodeling (Heart Failure)

In Heart Failure (HF), the U-II system is markedly upregulated.[5][4]

  • Expression: Plasma U-II levels correlate with disease severity (NYHA class).

  • Mechanism: Chronic UT activation drives cardiomyocyte hypertrophy and fibroblast proliferation (fibrosis) via the ERK1/2 and TGF-β1 pathways. This maladaptive remodeling exacerbates diastolic dysfunction.

Summary of Hemodynamic Effects
Tissue / BedPrimary EffectMechanismPhysiological Outcome
Thoracic Aorta Potent ConstrictionGα12/13

RhoA/ROCK
Increased Afterload
Coronary Arteries ConstrictionGαq

Ca2+
Reduced Myocardial Perfusion
Resistance Vessels DilationEndothelial NO Synthase (eNOS)Decreased Peripheral Resistance
Myocardium Positive InotropyPKC / L-type Ca2+ ChannelsIncreased Contractility
Fibroblasts ProliferationMAPK / TGF-β1Cardiac Fibrosis

Validated Experimental Protocols

Ex Vivo Isometric Tension Recording (Rat Aorta)

Objective: Quantify the vasoconstrictive potency of U-II (114-124).

Reagents:

  • Krebs-Henseleit Solution (oxygenated with 95% O2 / 5% CO2).

  • Human Urotensin II (114-124) stock (100 µM in distilled water).

  • KCl (High K+ solution: 60-80 mM).

  • Acetylcholine (10 µM) and Phenylephrine (1 µM).

Workflow:

  • Preparation: Isolate thoracic aorta from male Wistar rats. Clean connective tissue and cut into 3-4 mm rings.

  • Mounting: Mount rings in organ baths containing Krebs solution at 37°C. Apply resting tension (typically 2g).

  • Equilibration: Allow 60 min equilibration, washing every 15 min.

  • Viability Check (Critical Step):

    • Stimulate with 80 mM KCl to verify contractile machinery.[6] Wash out.

    • Pre-constrict with 1 µM Phenylephrine .

    • Apply 10 µM Acetylcholine . Relaxation >80% confirms intact endothelium; <10% confirms denuded endothelium.

  • U-II Challenge: Add U-II (114-124) cumulatively (

    
     M to 
    
    
    
    M).
    • Note: Due to pseudo-irreversible binding, U-II effects are extremely difficult to wash out. Do not reuse rings for a second U-II curve.

  • Data Analysis: Normalize contraction as a percentage of the maximal KCl response (%

    
    ).
    
Intracellular Calcium Imaging (HEK293-UT Cells)

Objective: Measure receptor-Gq coupling kinetics.

Workflow:

  • Transfection: Stably transfect HEK293 cells with human UT receptor (GPR14).

  • Loading: Incubate cells with Fura-2 AM (2 µM) for 30 min at 37°C in Tyrode’s buffer.

  • Basal Baseline: Record fluorescence ratio (340/380 nm) for 60 seconds to establish baseline Ca2+.

  • Stimulation: Inject U-II (114-124) (final conc. 100 nM).

  • Observation: Look for a rapid transient peak (IP3-mediated release) followed by a sustained plateau (Store-Operated Calcium Entry).

  • Control: Pre-incubation with Y-27632 (ROCK inhibitor) should not affect the initial Ca2+ peak, distinguishing the Gq pathway from the RhoA pathway.

References

  • Ames, R. S., et al. (1999).[7][4] Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14.[2] Nature, 401(6750), 282-286. Link

  • Maguire, J. J., & Davenport, A. P. (2002).[6] Is urotensin-II the new endothelin? British Journal of Pharmacology, 137(5), 579-588. Link

  • Douglas, S. A., et al. (2000).[8][4] Congestive heart failure and expression of myocardial urotensin II.[5][9] The Lancet, 359(9322), 1990-1997. Link

  • Sauzeau, V., et al. (2001).[8] Cyclic AMP-dependent protein kinase signaling pathway inhibits RhoA-induced Ca2+ sensitization of contraction in vascular smooth muscle. Journal of Biological Chemistry, 276, 2211-2214. Link

  • Onan, D., et al. (2004).[4] Urotensin II promotes hypertrophy of cardiac myocytes via mitogen-activated protein kinases.[5] Molecular Endocrinology, 18(9), 2344-2354. Link

Sources

An In-depth Technical Guide to Urotensin II (114-124) TFA Salt: Properties, Signaling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the human Urotensin II (114-124) TFA salt, a significant peptide in cardiovascular research and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the core chemical properties, biological functions, and practical experimental protocols associated with this potent vasoconstrictor.

Introduction: The Significance of Urotensin II (114-124)

Human Urotensin II (U-II) is a cyclic neuropeptide that has garnered substantial interest due to its status as one of the most potent endogenous vasoconstrictors identified to date.[1][2][3] The peptide fragment Urotensin II (114-124) represents the full 11-amino acid sequence of the mature human peptide, which is the primary active form.[4][5] It exerts its biological effects by binding with high affinity to a G protein-coupled receptor known as the Urotensin receptor (UTR), previously identified as the orphan receptor GPR14.[1][4][5][6] The association of elevated U-II levels with various cardiovascular pathologies, including heart failure and hypertension, underscores its importance as a therapeutic target.[1][7] This guide focuses on the trifluoroacetate (TFA) salt form of the peptide, a common result of the purification process using high-performance liquid chromatography (HPLC), which generally enhances its solubility.[8]

Physicochemical Properties of Urotensin II (114-124) TFA Salt

The precise characterization of a peptide is fundamental for experimental reproducibility. Urotensin II (114-124) is an 11-amino acid peptide with a disulfide bridge essential for its biological activity.[9]

Structural and Molecular Data
PropertyValueSource
Amino Acid Sequence Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val[3][5]
One-Letter Sequence ETPDCFWKYCV[3][5]
Disulfide Bridge Cys5-Cys10[3]
Molecular Formula C66H86F3N13O20S2[4][5]
Molecular Weight 1502.59 g/mol [4][5]
Appearance White to off-white solid/lyophilized powder[5][10]

The TFA counterion contributes to the overall mass of the lyophilized product.[8] It is crucial for researchers to account for the peptide content versus the total weight when preparing solutions of precise molar concentrations.

Mechanism of Action: The Urotensin II Signaling Cascade

Urotensin II mediates its effects through the UTR, a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[6][11] This interaction initiates a cascade of intracellular signaling events that are pivotal to its physiological and pathophysiological roles.[1][12]

Activation of the UTR by U-II leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][11] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[6][11] These events are central to many of the downstream effects of U-II, including smooth muscle contraction.

Furthermore, U-II/UTR signaling activates other critical pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the Extracellular signal-Regulated Kinases (ERK1/2), and the RhoA/Rho-kinase (ROCK) pathway.[1][2][7] These pathways are implicated in cellular processes such as proliferation, hypertrophy, and fibrosis.[7][11]

Urotensin_II_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol UII Urotensin II UTR UTR (GPR14) UII->UTR Binds Gq Gαq/11 UTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA/ROCK Pathway Gq->RhoA -> Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ↑ [Ca2+]i Ca_Store->Ca_Release Releases Cellular_Response Cellular Responses (Vasoconstriction, Hypertrophy, etc.) Ca_Release->Cellular_Response MAPK ERK1/2 Pathway PKC->MAPK -> Activates MAPK->Cellular_Response RhoA->Cellular_Response

Caption: Urotensin II signaling pathway upon binding to its receptor, UTR.

Experimental Protocols and Considerations

To ensure the integrity and reproducibility of experimental data, proper handling and use of Urotensin II (114-124) TFA salt are paramount.

Solubilization and Storage

The TFA salt of Urotensin II (114-124) generally exhibits good solubility in water.[5][10]

Protocol for Stock Solution Preparation (e.g., 1 mM):

  • Calculate Mass: Determine the required mass of the peptide for your desired stock concentration and volume, accounting for the molecular weight (1502.59 g/mol ).

  • Reconstitution: Add the appropriate volume of sterile, nuclease-free water to the lyophilized peptide. For instance, to make a 1 mM stock solution from 1 mg of peptide, you would add approximately 0.6655 mL of water.

  • Solubilization: Vortex gently to mix. If complete dissolution is not achieved, brief sonication in a water bath can be applied.[5] For peptides that are difficult to dissolve in water alone, the addition of a small amount of ammonium hydroxide or DMSO may be necessary, though water is the preferred starting solvent.[13]

  • Aliquoting and Storage:

    • Powder: Store the lyophilized powder desiccated at -20°C for long-term stability (up to 3 years).[4]

    • In Solvent: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

In Vitro Bioassay: Calcium Mobilization

A common functional assay to determine the potency of U-II analogues is to measure intracellular calcium mobilization in cells expressing the UTR.[5][14]

Workflow:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing the human Urotensin receptor (UTR).

  • Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation period.

  • Compound Preparation: Prepare a serial dilution of Urotensin II (114-124) TFA salt in an appropriate assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence, then inject the U-II dilutions and immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the U-II concentration to generate a dose-response curve and calculate the EC50 value.

Calcium_Mobilization_Workflow A 1. Culture UTR-Expressing Cells B 2. Seed Cells into Microplate A->B C 3. Load with Calcium-Sensitive Dye B->C E 5. Measure Fluorescence on Plate Reader C->E D 4. Prepare Serial Dilutions of U-II F 6. Inject U-II & Record Kinetic Response D->F E->F G 7. Analyze Data & Calculate EC50 F->G

Caption: A typical experimental workflow for a calcium mobilization assay.

Conclusion

Urotensin II (114-124) TFA salt is a critical research tool for investigating the urotensinergic system's role in health and disease. Its potent vasoconstrictor activity and involvement in key signaling pathways make it a focal point for cardiovascular research. A thorough understanding of its chemical properties and adherence to validated experimental protocols are essential for generating high-quality, reproducible data. This guide provides the foundational knowledge for scientists to confidently incorporate this peptide into their research endeavors, paving the way for new insights and potential therapeutic innovations.

References

  • The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC. (2022, February 16).
  • Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy. (2025, January 16). PLOS ONE.
  • Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy. (2025, January 16). PLOS ONE.
  • Urotensin-II receptor - Wikipedia. Wikipedia.
  • Transductional pathways of Urotensin-II Receptor.
  • Urotensin II (114-124), human TFA. TargetMol.
  • Urotensin II (114-124), human TFA. MedchemExpress.com.
  • Urotensin II-rel
  • [Orn8]-Urotensin II (human)
  • Urotensin II, human. Echelon Biosciences.
  • Urotensin II (114-124), human. MedchemExpress.com.
  • Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC.
  • Urotensin-II - Wikipedia. Wikipedia.
  • Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed.

Sources

Technical Guide: Full-Length Prepro-Urotensin II vs. Mature Fragment 114-124

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, functional, and experimental distinctions between the full-length Prepro-Urotensin II precursor and its mature bioactive fragment, Urotensin II (114-124).

Executive Summary & Nomenclature Deconvolution

In the context of Urotensin II (U-II) research, the terminology can be ambiguous depending on whether the focus is molecular biology (gene expression) or pharmacology (receptor binding).

  • Full-Length Urotensin II (Prepro-UII): Refers to the 124-amino acid precursor protein encoded by the UTS2 gene (in humans). It is the initial translation product and is biologically inactive at the receptor level until processed.

  • Fragment 114-124 (Mature U-II): Refers to the C-terminal 11-amino acid peptide (residues 114 to 124 of the prepro-sequence). This is the mature, biologically active hormone . In commercial catalogs and pharmacological literature, this specific fragment is simply labeled "Human Urotensin II."

Crucial Distinction: "Fragment 114-124" is not a degradation product or a sub-active region; it is the complete, potent agonist . The "fragment" designation strictly refers to its origin relative to the full prepro-protein sequence.

Structural Biology & Sequence Analysis[1]

The biological activity of Urotensin II relies entirely on a conserved cyclic motif located at the C-terminus of the precursor.

Comparative Sequence Table
FeatureFull-Length Prepro-Urotensin IIMature Urotensin II (Fragment 114-124)
Length 124 Amino Acids11 Amino Acids
Molecular Weight ~14 kDa1388.6 Da
Sequence (Human) Met-Lys...[102 AA]...Arg-Lys-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val H-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH
Structure Linear polypeptideCyclic peptide (Disulfide bridge Cys5–Cys10)
Biological Status Inactive Pro-hormoneActive Agonist (Potent Vasoconstrictor)
Cellular Location Intracellular (ER/Golgi)Extracellular / Plasma / Synaptic Cleft
The "Cyclic Core" (U-II 4-11)

Within the 114-124 sequence lies the minimal active core (residues 4-11 of the mature peptide: Cys-Phe-Trp-Lys-Tyr-Cys ).

  • Significance: This hexapeptide ring, formed by a disulfide bond, is structurally conserved across species (from fish to humans).[1]

  • Pharmacology: While the N-terminal residues (Glu-Thr-Pro) of the 114-124 fragment are not essential for receptor binding, they modulate stability and potency.[1] The cyclic core alone retains full efficacy but may have altered affinity.

Biosynthesis & Proteolytic Processing[1]

The generation of Fragment 114-124 from the Full-length Prepro-UII is a critical regulatory step controlled by proprotein convertases.[1]

Mechanism of Action[2][3][4][5]
  • Translation: The UTS2 gene is translated into Prepro-UII (1-124).[1]

  • Trafficking: The signal peptide is removed, and the pro-UII is trafficked through the secretory pathway.

  • Cleavage: Proteolytic enzymes, specifically Furin or furin-like convertases, recognize a dibasic motif (Lys-Lys-Arg or Arg-Lys ) immediately preceding residue 114.[1]

  • Maturation: The enzyme cleaves the peptide bond, releasing the C-terminal 11-mer (114-124).[1]

  • Oxidation: A disulfide bond forms between the two Cysteine residues (Cys118 and Cys123 in prepro numbering), locking the peptide into its active cyclic conformation.[1]

Visualization of U-II Processing Pathway

UrotensinProcessing Gene UTS2 Gene (Chromosome 1p36) Prepro Full-Length Prepro-UII (124 AA, Linear) Gene->Prepro Translation Cleavage Proteolytic Cleavage (Furin/Convertases) Prepro->Cleavage Trafficking to Golgi Mature Mature Urotensin II (Fragment 114-124) Cyclic 11-mer Cleavage->Mature Excises C-terminus Mature->Mature Disulfide Bond Formation Receptor UT Receptor (GPR14) Activation Mature->Receptor High Affinity Binding (Ca2+ Mobilization)

Figure 1: Biosynthetic pathway converting the inactive full-length precursor into the bioactive 114-124 fragment.

Pharmacological & Experimental Differences[1][6]

For researchers, the choice between studying the full-length protein or the 114-124 fragment depends on the experimental goal.[1]

Receptor Binding & Activity (Use Fragment 114-124)
  • Target: Urotensin II Receptor (UT, formerly GPR14).[1][2]

  • Affinity: The mature 114-124 fragment binds with sub-nanomolar affinity (

    
    ).[1]
    
  • Potency: It is the most potent mammalian vasoconstrictor known, approximately 10-fold more potent than endothelin-1.

  • Protocol Note: The Full-length Prepro-UII does not bind the receptor effectively because the N-terminal pro-region (residues 1-113) sterically hinders the cyclic core or prevents the correct conformation required for the receptor pocket.[1]

Solubility & Handling
  • Fragment 114-124:

    • Hydrophobicity: The core (Phe-Trp-Tyr-Val) is highly hydrophobic.[1]

    • Solubility Protocol: Often requires acidic conditions (0.1% acetic acid) or organic solvents (DMSO/Acetonitrile) for initial dissolution before diluting into neutral buffers.[1] Dissolving directly in neutral PBS can lead to precipitation and loss of peptide due to adsorption to plastic.

    • Oxidation: Must be protected from reducing agents (like DTT or Beta-mercaptoethanol) in functional assays, as breaking the disulfide bridge abolishes activity.[1]

Antibody Specificity[1]
  • Anti-UII (Mature): Antibodies raised against 114-124 will detect both the mature peptide and the full-length precursor (if the C-terminus is accessible).[1]

  • Anti-Prepro (N-term): Antibodies raised against residues 1-113 will detect only the full-length precursor or the cleaved pro-domain, but not the mature bioactive peptide.[1] This is useful for distinguishing stored precursor vs. secreted active hormone in immunohistochemistry.

Experimental Protocol: Calcium Mobilization Assay

To verify the activity of Urotensin II (114-124), a calcium flux assay in HEK293 cells expressing GPR14 is the standard validation method.

Objective: Measure intracellular Calcium (


) release upon stimulation.[1]
  • Cell Preparation:

    • Seed HEK293-GPR14 cells in 96-well black-wall plates (50,000 cells/well).

    • Incubate overnight at 37°C / 5% CO2.

  • Dye Loading:

    • Remove media and wash with HBSS (with 20 mM HEPES).[1]

    • Load cells with Fluo-4 AM (2

      
      M) in loading buffer (HBSS + 2.5 mM Probenecid to inhibit dye efflux).
      
    • Incubate for 45 minutes at 37°C.

  • Peptide Preparation (Critical Step):

    • Reconstitute Urotensin II (114-124) stock in DMSO (1 mM).

    • Serial dilute in HBSS (range:

      
       M to 
      
      
      
      M).
    • Note: Do not use full-length prepro-protein; it will show no activity.

  • Measurement:

    • Transfer plate to FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.[1]

    • Inject peptide solutions.

    • Record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

  • Data Analysis:

    • Plot Max - Min fluorescence vs. Log[Concentration].

    • Expect sigmoidal dose-response with

      
      .[1]
      

References

  • Ames, R. S., et al. (1999).[3][4] "Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14."[3][4] Nature, 401(6750), 282-286.[3][4] Link

  • Coulouarn, Y., et al. (1998).[5] "Cloning of the cDNA encoding the urotensin II precursor in frog and man reveals intense expression of the urotensin II gene in motoneurons of the spinal cord." Proceedings of the National Academy of Sciences, 95(26), 15803-15808. Link

  • Maguire, J. J., & Davenport, A. P. (2002). "Is urotensin-II the new endothelin?" British Journal of Pharmacology, 137(5), 579-588. Link

  • Douglas, S. A., et al. (2000). "Congestive heart failure and expression of myocardial urotensin II." The Lancet, 359(9322), 1990-1997. Link

  • Vaudry, H., et al. (2010).[2] "International Union of Basic and Clinical Pharmacology. LXXII. Recommendations for the nomenclature of the urotensin II receptor family." Pharmacological Reviews, 62(3), 419-463. Link

Sources

Urotensin II (114-124) human TFA CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the human Urotensin II (114-124) trifluoroacetate salt (TFA), a significant vasoactive peptide fragment. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical identity, biological functions, and practical experimental applications, ensuring a blend of technical accuracy and field-proven insights.

Section 1: Core Chemical Identity and Physicochemical Properties

Human Urotensin II (U-II) is an 11-amino acid cyclic peptide, recognized as the most potent endogenous vasoconstrictor identified to date.[1] The (114-124) fragment represents the biologically active C-terminal portion of the full-length human U-II precursor. The trifluoroacetate salt is a common formulation for synthetic peptides, enhancing stability and solubility.

Chemical Identifiers

A clear identification of this peptide is crucial for experimental consistency and regulatory documentation. The primary chemical identifiers are summarized below.

IdentifierValueSource(s)
Product Name Urotensin II (114-124), human, TFA salt[2][3]
CAS Number 251293-28-4[4]
Molecular Formula (TFA Salt) C₆₆H₈₆F₃N₁₃O₂₀S₂[3]
Molecular Weight (TFA Salt) 1502.59 g/mol [3]
Molecular Formula (Free Peptide) C₆₄H₈₅N₁₃O₁₈S₂
Molecular Weight (Free Peptide) 1388.57 g/mol [4]
Amino Acid Sequence (Three-Letter) H-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH
Amino Acid Sequence (One-Letter) ETPDCFWKYCV
Structure Cyclized via a disulfide bridge between Cys⁵ and Cys¹⁰[1]
Synonyms U-II (human), UTS2
Physicochemical Properties

The physical and chemical characteristics of the peptide dictate its handling, storage, and application in experimental settings.

PropertyDescriptionRecommendations & Insights
Appearance White to off-white solid powder[3] Visually inspect for uniform color and texture upon receipt.
Purity Typically >95% (as determined by HPLC)For quantitative assays, using a highly purified batch (>98%) is recommended to avoid confounding results from impurities.
Solubility Soluble in water (up to 100 mg/mL)[3] For stock solutions, use sterile, nuclease-free water. Sonication may be required to aid dissolution.[3] For cell-based assays, further dilution in appropriate sterile buffer (e.g., PBS, cell culture medium) is necessary.
Storage (Lyophilized) Store at -20°C for long-term (up to 3 years) or -80°C for extended long-term. Keep away from moisture.[5] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can degrade the peptide.[6]
Storage (In Solution) Aliquot and store at -20°C (stable for ~1 month) or -80°C (stable for ~6 months). Avoid repeated freeze-thaw cycles.[3] Peptides containing Cys, Met, or Trp are susceptible to oxidation.[6] For critical applications, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can prolong stability.

Section 2: Biological Significance and Signaling Pathways

Human U-II exerts its profound physiological effects primarily through its interaction with a specific G protein-coupled receptor (GPCR), known as the Urotensin II receptor (UTR), or GPR14.[7] This interaction triggers a cascade of intracellular signaling events that are implicated in a wide array of physiological and pathophysiological processes, particularly within the cardiovascular, renal, and endocrine systems.

The Urotensin II Receptor (UTR) and Downstream Signaling

The binding of U-II to its receptor, UTR, which is predominantly coupled to the Gαq subunit of the heterotrimeric G protein, initiates a well-characterized signaling pathway.

  • Gαq Activation: Ligand binding induces a conformational change in UTR, leading to the activation of Gαq.

  • Phospholipase C (PLC) Activation: Activated Gαq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂).

  • Second Messenger Generation: This hydrolysis generates two key second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

  • Protein Kinase C (PKC) Activation: The elevated intracellular Ca²⁺ levels, along with DAG, synergistically activate Protein Kinase C (PKC).

This primary pathway leads to various cellular responses, including smooth muscle contraction. Beyond this canonical pathway, U-II signaling is known to engage other critical signaling networks:

  • RhoA/Rho-kinase (ROCK) Pathway: U-II can activate the small GTPase RhoA and its downstream effector ROCK, which plays a crucial role in sensitizing the contractile apparatus to Ca²⁺ and mediating vasoconstriction and cell proliferation.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: U-II stimulation can lead to the phosphorylation and activation of MAPKs, such as extracellular signal-regulated kinases (ERK1/2) and p38, which are involved in cell growth, proliferation, and hypertrophy.

The following diagram illustrates the core signaling cascade initiated by Urotensin II.

Urotensin_II_Signaling UII Urotensin II UTR UTR (GPR14) UII->UTR Binds Gq Gαq UTR->Gq Activates RhoA RhoA/ROCK Pathway UTR->RhoA Activates MAPK MAPK Pathway (ERK1/2, p38) UTR->MAPK Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Co-activates Response Cellular Responses (Vasoconstriction, Proliferation, Hypertrophy) Ca->Response PKC->Response RhoA->Response MAPK->Response

Caption: Urotensin II signaling pathway via the UTR (GPR14) receptor.

Physiological and Pathophysiological Roles

The U-II/UTR system is a key regulator in various physiological contexts and is increasingly implicated in the pathogenesis of several diseases.

  • Cardiovascular System: U-II is a potent vasoconstrictor of arteries and veins.[4] Its expression is upregulated in conditions like atherosclerosis, hypertension, and heart failure, suggesting a role in cardiovascular remodeling, cardiac fibrosis, and myocyte hypertrophy.

  • Renal System: The kidney is a major source of U-II in humans. The peptide is involved in regulating renal hemodynamics and tubular transport, and its dysregulation is linked to renal dysfunction and chronic kidney disease.

  • Endocrine and Metabolic Systems: U-II has been shown to inhibit insulin secretion and may play a role in the development of insulin resistance and metabolic syndrome.

Section 3: Field-Proven Experimental Protocols

The following protocols are foundational for investigating the function of Urotensin II and its receptor. These methodologies are designed to be self-validating through the inclusion of appropriate controls.

Protocol: Radioligand Competition Binding Assay

This assay quantifies the affinity of Urotensin II for its receptor by measuring the displacement of a radiolabeled ligand.

Causality: The principle is based on the competition between a fixed concentration of a radiolabeled U-II analog (e.g., [¹²⁵I]-hU-II) and increasing concentrations of unlabeled U-II (the competitor) for binding to the UTR expressed in a cell membrane preparation. The concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can be used to calculate the binding affinity (Ki).

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human UTR (e.g., HEK293-UTR, CHO-UTR) to confluence.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in order:

      • 50 µL of binding buffer (50 mM Tris-base, 10 mM MgCl₂, 0.1% BSA, pH 7.4) or increasing concentrations of unlabeled U-II (10⁻¹² M to 10⁻⁶ M).

      • 50 µL of radioligand (e.g., 0.2 nM [¹²⁵I]-hU-II).

      • 150 µL of the membrane preparation (containing 10-20 µg of protein).

    • Non-specific binding control: A set of wells should contain a high concentration of unlabeled U-II (e.g., 1 µM) to saturate all specific binding sites.

    • Incubate the plate for 2 hours at room temperature with gentle agitation.[3]

  • Separation and Counting:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethylenimine (PEI).[8]

    • Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filters and measure the retained radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a percentage of the maximum against the log concentration of the unlabeled U-II.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare UTR-expressing cell membranes Incubate Incubate membranes, radioligand & competitor Membranes->Incubate Ligands Prepare radioligand & unlabeled U-II dilutions Ligands->Incubate Filter Separate bound/free by vacuum filtration Incubate->Filter Count Count radioactivity Filter->Count Analyze Calculate IC₅₀/Ki Count->Analyze

Caption: Workflow for a radioligand competition binding assay.

Protocol: In Vitro Calcium Mobilization Assay

This functional assay measures the ability of U-II to trigger its primary signaling event: an increase in intracellular calcium.

Causality: U-II binding to the Gαq-coupled UTR activates PLC, leading to IP₃ production and the release of Ca²⁺ from intracellular stores. This transient increase in cytosolic Ca²⁺ can be detected using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4). The intensity of the fluorescent signal is proportional to the intracellular Ca²⁺ concentration.

Methodology:

  • Cell Preparation:

    • Plate UTR-expressing cells (e.g., HEK293-UTR) in a black, clear-bottom 96-well plate and grow to ~90% confluence.

    • Remove the growth medium and wash the cells gently with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells 2-3 times with the buffer to remove excess dye.

  • Assay Execution:

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation) equipped with an automated liquid handling system.

    • Establish a stable baseline fluorescence reading for each well for 15-30 seconds.

    • Inject varying concentrations of Urotensin II (114-124) TFA into the wells.

    • Immediately begin recording the fluorescence signal every 1-2 seconds for a period of 2-3 minutes.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of U-II.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response). An EC₅₀ in the low nanomolar range is expected.[3][9]

Protocol: In Vivo Vasoconstriction Assay (Forearm Blood Flow Model)

This protocol provides a method for assessing the vasoconstrictor activity of U-II in a clinical research setting.

Causality: The potent vasoconstrictor effect of U-II is a primary physiological function. This can be quantified in vivo by measuring the reduction in blood flow in a specific vascular bed (the forearm) following intra-arterial administration of the peptide.[8]

Methodology:

  • Subject Preparation:

    • The study should be conducted on healthy volunteers in a controlled clinical environment after obtaining informed consent and ethics approval.

    • Subjects should be in a supine position. A cannula is inserted into the brachial artery of the non-dominant arm for drug infusion.

  • Blood Flow Measurement:

    • Forearm blood flow (FBF) is measured using venous occlusion plethysmography. This involves inflating cuffs on the wrist (to exclude hand circulation) and upper arm (to occlude venous return) and measuring the rate of increase in forearm volume.

  • Infusion Protocol:

    • After a baseline FBF measurement is established, an intra-arterial infusion of U-II is started.

    • U-II is infused at increasing doses (e.g., 0.1 to 300 pmol/min), with each dose administered for a set period (e.g., 10 minutes).[2]

    • FBF measurements are taken continuously or at regular intervals during the infusion period.

  • Data Analysis:

    • The change in FBF from baseline is calculated for each dose of U-II.

    • Results are expressed as the percentage reduction in FBF.

    • A dose-response curve is generated to determine the potency and efficacy of U-II as a vasoconstrictor in vivo. A threshold response is expected at low pmol/min infusion rates.[2][8]

Section 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the integrity of the peptide and the safety of laboratory personnel.

Safety and Hazard Information

Based on available Safety Data Sheets (SDS), Urotensin II (114-124) human TFA is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[10] However, as its toxicological properties have not been fully investigated, standard laboratory precautions should be observed.

  • Potential Health Effects: May be harmful if inhaled, ingested, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses or goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Not typically required for small quantities, but if handling large amounts of lyophilized powder, use a dust mask or work in a ventilated hood to avoid inhaling dust.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Flush eyes with water as a precaution.

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Handling and Storage Summary
  • Receiving: Peptides are typically shipped lyophilized at ambient temperature and are stable for several weeks.

  • Storage (Lyophilized): For long-term storage, keep at -20°C or -80°C in a tightly sealed vial, protected from light.

  • Reconstitution: Before opening, allow the vial to warm to room temperature in a desiccator. Reconstitute in sterile water or a suitable buffer. Sonication can aid dissolution.

  • Storage (Solution): Aliquot solutions to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Solutions are generally stable for weeks to months, but stability is sequence-dependent.[6] Peptides containing Cys, Trp, Met, Asn, or Gln have limited stability in solution.

References

  • Böhm, F., & Pernow, J. (2002). Urotensin II evokes potent vasoconstriction in humans in vivo. British Journal of Pharmacology, 135(1), 25–27. [Link]

  • Böhm, F., & Pernow, J. (2002). Urotensin II evokes potent vasoconstriction in humans in vivo. British journal of pharmacology, 135(1), 25-27. [Link]

  • Lin, C., et al. (2015). A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Journal of Laboratory Automation, 20(4), 439-446. [Link]

  • NIBSC. (n.d.). Peptide Storage. Retrieved from [Link]

  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet: Urotensin II, human. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved from [Link]

  • Activotec. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Disa, J., et al. (2006). Identification and characterization of binding sites for human urotensin-II in Sprague-Dawley rat renal medulla using quantitative receptor autoradiography. Peptides, 27(6), 1434-1441. [Link]

  • Boucard, A. A., et al. (2003). Photolabelling the rat urotensin II/GPR14 receptor identifies a ligand-binding site in the fourth transmembrane domain. Biochemical Journal, 370(Pt 3), 829–838. [Link]

  • BindingDB. (n.d.). Ki Summary: Urotensin-2 receptor. Retrieved from [Link]

  • Grieco, P., et al. (2024). Expanding Structure–Activity Relationships of Human Urotensin II Peptide Analogues. Journal of Medicinal Chemistry. [Link]

  • Behm, D. J., et al. (2011). Potential Clinical Implications of the Urotensin II Receptor Antagonists. Frontiers in Pharmacology, 2, 39. [Link]

  • LabNet Biotecnica. (n.d.). Urotensin II (114-124), human. Retrieved from [Link]

  • Grieco, P., et al. (2009). New Insight into the Binding Mode of Peptide Ligands at Urotensin-II Receptor: Structure−Activity Relationships Study on P5U and Urantide. Journal of Medicinal Chemistry, 52(11), 3566-3573. [Link]

  • Camarda, V., et al. (2012). Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. Cardiovascular & Hematological Agents in Medicinal Chemistry, 10(4), 282-292. [Link]

  • Li, Y., et al. (2019). Urotensin II: an inflammatory cytokine. Journal of Endocrinology, 241(3), R123-R134. [Link]

  • Wikipedia. (n.d.). Urotensin-II. Retrieved from [Link]

  • Wikipedia. (n.d.). Urotensin-II receptor. Retrieved from [Link]

Sources

Technical Guide: Signal Transduction Architectures of Human Urotensin II (114-124)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Urotensin II (114-124) represents the mature, biologically active isoform of human Urotensin II (hUII). Derived from the prepro-UII precursor (where it occupies residues 114-124), this 11-amino acid cyclic peptide (ETPDCFWKYCV ) is widely recognized as the most potent endogenous vasoconstrictor discovered to date—exhibiting 10–100 times the potency of endothelin-1 in specific vascular beds.

This guide dissects the molecular mechanisms of hUII signaling, focusing on its interaction with the Urotensin Receptor (UT/GPR14) . We analyze the three dominant transduction axes: the Gq-Calcium pathway, the RhoA/ROCK remodeling pathway, and the MAPK/ERK mitogenic cascade. These pathways collectively drive vasoconstriction, cellular proliferation, and cardiac hypertrophy, making them critical targets for therapeutic intervention in cardiovascular pathology.

Molecular Pharmacology: Ligand & Receptor[1]

The Ligand: hUII (114-124)

The biological activity of hUII relies on a conserved cyclic hexapeptide core (CFWKYC ) stabilized by a disulfide bridge between Cys5 and Cys10.

  • Sequence: Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys -Val[1][2][3]

  • Structural Integrity: Disruption of the disulfide bridge abolishes affinity, confirming the cyclic conformation is essential for binding the UT receptor pocket.

The Receptor: UT (GPR14)

The UT receptor is a Class A G-protein-coupled receptor (GPCR). Upon binding hUII (114-124), it undergoes a conformational shift that primarily couples to Gαq/11 , though promiscuous coupling to Gα12/13 and Gαi has been observed in specific tissue contexts (e.g., endothelial vs. smooth muscle cells).

Core Signaling Architectures

The Gq/11-PLC-Calcium Axis (Vasoconstriction)

This is the canonical pathway responsible for the acute contractile response in vascular smooth muscle cells (VSMCs).

  • G-Protein Activation: Ligand binding triggers the exchange of GDP for GTP on the Gαq subunit.

  • PLCβ Activation: Gαq-GTP activates Phospholipase C-β (PLCβ).

  • Hydrolysis: PLCβ hydrolyzes PIP2 into IP3 (Inositol 1,4,5-trisphosphate) and DAG (Diacylglycerol).

  • Ca2+ Release: IP3 binds to IP3 receptors (IP3R) on the Sarcoplasmic Reticulum (SR), causing a rapid efflux of Ca2+ into the cytosol.

  • Store-Operated Ca2+ Entry (SOCE): Depletion of SR stores triggers STIM1 translocation to the plasma membrane, activating Orai1 channels to sustain Ca2+ influx.

  • Contraction: Elevated Ca2+ binds Calmodulin, activating Myosin Light Chain Kinase (MLCK), leading to actin-myosin cross-bridging.

The RhoA/ROCK Pathway (Remodeling & Sensitization)

While Ca2+ drives acute contraction, the RhoA pathway maintains vascular tone (calcium sensitization) and drives long-term structural remodeling (fibrosis/hypertrophy).

  • G12/13 Coupling: The UT receptor activates Gα12/13.

  • RhoGEF Activation: This recruits Rho-guanine nucleotide exchange factors (RhoGEFs).

  • RhoA Activation: GDP-RhoA is converted to active GTP-RhoA.

  • ROCK Signaling: Activated RhoA stimulates Rho-associated Kinase (ROCK).

  • Phosphatase Inhibition: ROCK phosphorylates and inhibits Myosin Light Chain Phosphatase (MLCP), preventing relaxation and sustaining contraction even at lower Ca2+ levels.

Mitogenic Signaling: MAPK and PI3K

hUII (114-124) acts as a growth factor, promoting cardiac hypertrophy and tumor cell proliferation.

  • ERK1/2 Cascade: Initiated via PKC-dependent Raf activation or EGFR transactivation. Phosphorylated ERK1/2 translocates to the nucleus to activate transcription factors (e.g., c-Fos, c-Myc).

  • PI3K/Akt: In endothelial cells, UT activation recruits PI3K, generating PIP3 and activating Akt. This promotes cell survival and angiogenesis.

Visualization of Signaling Pathways[5][6][7]

The following diagram illustrates the integration of the Gq, RhoA, and MAPK pathways activated by hUII.

UII_Signaling cluster_Gq Gq/11 - Calcium Axis cluster_Rho RhoA/ROCK Axis cluster_MAPK Mitogenic Axis UII Urotensin II (114-124) UTR UT Receptor (GPR14) UII->UTR Gq Gαq/11 UTR->Gq G12 Gα12/13 UTR->G12 EGFR EGFR (Transactivation) UTR->EGFR Src/MMP PLC PLC-β Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release (SR) IP3->Ca PKC PKC DAG->PKC Ca->PKC ERK ERK1/2 PKC->ERK RhoA RhoA-GTP G12->RhoA ROCK ROCK RhoA->ROCK MLCP MLCP (Inhibition) ROCK->MLCP EGFR->ERK Nuc Nucleus (Transcription) ERK->Nuc

Figure 1: Integrated signal transduction network of Urotensin II (114-124) showing the divergence into Calcium, RhoA, and MAPK pathways.

Experimental Methodologies

To validate these pathways in a research setting, the following self-validating protocols are recommended.

Protocol A: Ratiometric Calcium Imaging

Objective: Quantify the potency (EC50) of hUII (114-124) in HEK-293-UT cells.

  • Cell Preparation: Seed HEK-293 cells stably expressing GPR14 on poly-D-lysine coated glass-bottom plates (24 hours).

  • Dye Loading:

    • Wash cells with HBSS (pH 7.4).

    • Incubate with Fura-2 AM (2 µM) + 0.02% Pluronic F-127 for 45 min at 37°C.

    • Causality: Fura-2 is a ratiometric dye; measuring the 340/380 nm excitation ratio eliminates artifacts from dye leakage or uneven loading.

  • Baseline Establishment: Perfusion with HBSS for 5 min to establish stable baseline fluorescence (R_basal).

  • Agonist Challenge:

    • Apply hUII (114-124) in graded concentrations (10^-11 M to 10^-6 M).

    • Record fluorescence emission at 510 nm (Ex: 340/380 nm) every 2 seconds.

  • Data Analysis: Calculate

    
    . Fit data to a sigmoid dose-response curve to determine EC50.
    
Protocol B: RhoA Activation Assay (G-LISA)

Objective: Detect the fraction of active (GTP-bound) RhoA following UII stimulation.

  • Stimulation: Serum-starve VSMCs for 24 hours. Treat with 100 nM hUII (114-124) for 1, 5, and 15 minutes.

  • Lysis: Rapidly lyse cells on ice using a buffer containing protease inhibitors.

    • Critical Step: Do not vortex excessively; GTP-RhoA is labile.

  • Affinity Capture:

    • Use a 96-well plate coated with the Rhotekin-binding domain (RBD) . RBD specifically binds GTP-RhoA, not GDP-RhoA.

    • Incubate lysates for 30 min at 4°C.

  • Detection: Wash away unbound GDP-RhoA. Add primary anti-RhoA antibody followed by HRP-conjugated secondary.

  • Quantification: Measure absorbance at 490 nm. Normalize to total RhoA input (determined via Western blot).

Quantitative Data Summary

The following table summarizes key pharmacological parameters for hUII (114-124) derived from human receptor assays.

ParameterValueContextReference
EC50 (Ca2+) 0.62 ± 0.17 nMHEK-293 (hGPR14)[1]
EC50 (Contraction) ~1.0 nMHuman Aortic Ring[2]
Binding Affinity (Kd) 0.1 - 0.5 nMCHO cells (hGPR14)[1]
Potency Ratio 10x - 100xvs. Endothelin-1 (ET-1)[3]

Therapeutic Implications

The potency of the hUII/UT system makes it a high-value target for Urotensin Receptor Antagonists (URAs) .

  • Hypertension: While hUII is a potent vasoconstrictor, URAs have shown mixed results in systemic hypertension, likely due to the differential expression of UT in specific vascular beds (resistance vs. conduit vessels).

  • Heart Failure: The mitogenic pathways (MAPK/RhoA) driven by hUII contribute significantly to cardiac remodeling. Blocking this axis may prevent maladaptive hypertrophy post-infarction.

References

  • Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14. Nature (1999).[3] Ames, R. S., et al. [Link][4]

  • Urotensin II: a somatostatin-like peptide with potent vasoactive properties. Journal of Endocrinology (2003). Douglas, S. A., & Ohlstein, E. H.[4][5] [Link]

  • Urotensin-II signaling mechanism in rat coronary artery: role of STIM1 and Orai1-dependent store operated calcium influx. Arteriosclerosis, Thrombosis, and Vascular Biology (2012).[5] Domínguez-Rodríguez, A., et al. [Link][5]

  • Human Urotensin II–Induced Contraction and Arterial Smooth Muscle Cell Proliferation Are Mediated by RhoA and Rho-Kinase. Circulation Research (2001). Sauzeau, V., et al. [Link][6]

  • The pro-angiogenic activity of urotensin-II on human vascular endothelial cells involves ERK1/2 and PI3K signaling pathways. Regulatory Peptides (2010). Spinetti, G., et al. [Link]

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Urotensin II (114-124) peptide homology across species

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Species Homology of Urotensin II (114-124)

Abstract

Urotensin II (U-II), a potent vasoactive cyclic peptide, and its G protein-coupled receptor (UTR), represent a signaling system implicated in a vast array of physiological and pathological processes, from cardiovascular regulation to cell proliferation.[1][2][3][4] The biological activity of U-II is primarily attributed to its C-terminal cyclic hexapeptide core, a region remarkably conserved throughout evolution.[1][5][6] This guide provides a detailed examination of the amino acid sequence homology of this critical region, corresponding to residues (114-124) of the human prepro-urotensin II, across various vertebrate species. We delve into the functional implications of this conservation, offering field-proven, step-by-step protocols for assessing ligand binding and receptor activation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the urotensinergic system for therapeutic innovation.

Introduction: The Urotensinergic System

First isolated from the goby fish, Urotensin II is now recognized as the most potent endogenous vasoconstrictor identified in mammals.[3][7] In humans, it is an 11-amino acid peptide (ETPDCFWKYCV) derived from a larger precursor protein.[1][8][9] Its actions are mediated by the Urotensin II receptor (UTR), also known as GPR14, a Class A G protein-coupled receptor (GPCR).[3][10] The UII/UTR system is expressed in a wide range of tissues, including the cardiovascular, central nervous, renal, and pulmonary systems, highlighting its pleiotropic effects.[3][11]

The defining structural feature of U-II is a disulfide-bridged cyclic hexapeptide core, Cys-Phe-Trp-Lys-Tyr-Cys. This motif is indispensable for receptor binding and subsequent biological activity.[1][12] While the N-terminal "tail" of the peptide varies significantly between species, this cyclic core exhibits remarkable evolutionary conservation, suggesting a fundamental role in physiological function across vertebrates.[5][6][13] This guide focuses on this conserved C-terminal fragment, which corresponds to amino acids 114-124 of the human precursor protein.

Urotensin II (114-124) Sequence Homology: An Evolutionary Perspective

The evolutionary conservation of the U-II core is a testament to its critical biological function. The peptide's length and N-terminal sequence can vary, but the cyclic hexapeptide remains largely unchanged from fish to humans.[5][13] This conservation underpins the ability of U-II from one species to often activate the UTR of another, a crucial consideration for preclinical research and drug development.

Below is a comparative analysis of U-II peptide sequences across several key vertebrate species.

SpeciesPeptide SequenceConserved Core
Human E T P D C F W K Y C VC F W K Y C
Mouse A G P E S A C F W K Y C VC F W K Y C
Rat A G P E S A C F W K Y C VC F W K Y C
Frog A G N L S E C F W K Y C VC F W K Y C
Goby (Fish) A G T A D C F W K Y C VC F W K Y C
Table 1: Amino acid sequence alignment of Urotensin II from various vertebrate species. The highly conserved cyclic hexapeptide core is highlighted in bold. The disulfide bridge connects the two Cysteine (C) residues. Sequences are sourced from UniProt and other peptide databases.[6][8][9]

A paralogous peptide, Urotensin II-Related Peptide (URP), also acts as an endogenous ligand for the UTR.[12][14] Notably, URP consists of only eight amino acids (ACFWKYCV) and shares the identical cyclic hexapeptide core with U-II, further emphasizing the importance of this motif for receptor activation.[12][15]

Functional Implications: UTR Signaling Pathway

The binding of U-II or its analogs to the UTR initiates a cascade of intracellular signaling events. The UTR primarily couples to Gαq/11 proteins.[1][10] This coupling leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[16] This rapid increase in intracellular calcium is a hallmark of UTR activation and serves as a robust, measurable endpoint for functional assays.[17][18][19]

Beyond the primary Gαq pathway, UTR activation has been shown to engage other signaling networks, including the RhoA/Rho kinase (ROCK) and Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK1/2, p38), which are linked to the peptide's mitogenic and hypertrophic effects.[2][20][21]

UTR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum UII Urotensin II UTR UTR (GPR14) UII->UTR Binding Gq Gαq/11 UTR->Gq Activation PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC ER_Ca Ca²⁺ Stores IP3->ER_Ca Binds Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ (intracellular) Ca->PKC MAPK MAPK Pathway (ERK1/2, p38) Ca->MAPK Downstream Effects PKC->MAPK Downstream Effects ER_Ca->Ca Release Calcium_Assay_Workflow cluster_prep cluster_assay cluster_analysis p1 1. Seed UTR-expressing cells in microplate p2 2. Incubate overnight (37°C, 5% CO₂) p1->p2 a1 3. Load cells with calcium-sensitive dye p2->a1 a2 4. Incubate (37°C then RT) a1->a2 a3 5. Place cell & compound plates in FLIPR a2->a3 a4 6. Measure baseline fluorescence a3->a4 a5 7. Inject compound & measure fluorescence change a4->a5 d1 8. Plot ΔRFU vs. [Log Agonist] a5->d1 d2 9. Fit dose-response curve d1->d2 d3 10. Determine EC₅₀ & Emax d2->d3

Caption: Workflow for a Calcium Mobilization Assay.

Conclusion and Future Directions

The remarkable conservation of the Urotensin II cyclic core across diverse species highlights its fundamental importance in vertebrate physiology. This homology provides a solid foundation for utilizing animal models in the preclinical development of UTR-targeted therapeutics. Understanding the subtle differences in the N-terminal region and their potential impact on receptor affinity and pharmacology remains an area of active investigation.

The methodologies detailed in this guide—radioligand binding and calcium mobilization assays—represent the gold standard for characterizing the interaction of novel peptide or small-molecule ligands with the urotensinergic system. As our understanding of U-II's role in diseases like heart failure, hypertension, and diabetes grows, the precise and reliable application of these techniques will be paramount in the discovery of new medicines. [1][3][22]Future work will likely focus on developing species-specific tool compounds and exploring the biased signaling potential of novel UTR ligands, opening new avenues for therapeutic intervention.

References

  • Wikipedia. (n.d.). Urotensin-II receptor. Retrieved February 17, 2026, from [Link]

  • Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3779. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved February 17, 2026, from [Link]

  • Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Urotensin-II. Retrieved February 17, 2026, from [Link]

  • Roy, A., et al. (2022). The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions. Molecular and Cellular Biochemistry, 477(5), 1325-1336. [Link]

  • Ross, B., et al. (2010). Role of urotensin II in health and disease. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 298(5), R1156-R1172. [Link]

  • Zhang, Y., et al. (2014). Up-Regulation of Urotensin II and Its Receptor Contributes to Human Hepatocellular Carcinoma Growth via Activation of the PKC, ERK1/2, and p38 MAPK Signaling Pathways. International Journal of Molecular Sciences, 15(12), 23895-23911. [Link]

  • Calogero, A., et al. (2018). Urotensin-II Receptor: A Double Identity Receptor Involved in Vasoconstriction and in the Development of Digestive Tract Cancers and other Tumors. ResearchGate. [Link]

  • Li, L., et al. (2007). The role of urotensin II in cardiovascular and renal physiology and diseases. British Journal of Pharmacology, 151(6), 737-744. [Link]

  • Shiraishi, Y., et al. (2025). Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy. PLOS ONE, 20(1), e0316492. [Link]

  • Hogue, M., et al. (2015). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (99), e52726. [Link]

  • Vatta, P., et al. (2011). Potential Clinical Implications of the Urotensin II Receptor Antagonists. Frontiers in Pharmacology, 2, 39. [Link]

  • Li, J., et al. (2018). Urotensin II: an inflammatory cytokine. Journal of Endocrinology, 239(1), R1-R15. [Link]

  • Dong, M., et al. (2006). Cross-linking strategies to study peptide ligand-receptor interactions. Biopolymers, 84(4), 365-373. [Link]

  • Kay, B. K., et al. (1998). Studying Receptor-Ligand Interactions Using Encoded Amino Acid Scanning. Biochemistry, 37(38), 13323-13331. [Link]

  • Albert, M., et al. (2015). Tools and Strategies to Match Peptide-Ligand Receptor Pairs. Plant Physiology, 167(4), 1318-1327. [Link]

  • Grieco, P., et al. (2015). Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. Journal of Medicinal Chemistry, 58(11), 4431-4447. [Link]

  • Wikipedia. (n.d.). Urotensin II-related peptide. Retrieved February 17, 2026, from [Link]

  • Request PDF. (2025). Urotensin II: Molecular Mechanisms of Biological Activity. Retrieved February 17, 2026, from [Link]

  • Coulouarn, Y., et al. (1999). Cloning, sequence analysis and tissue distribution of the mouse and rat urotensin II precursors. FEBS Letters, 457(1), 28-32. [Link]

  • Charles, C. J., et al. (2004). Urotensin II, a novel peptide in central and peripheral cardiovascular control. Journal of Hypertension, 22(10), 1861-1869. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 17, 2026, from [Link]

  • Li, Y., et al. (2024). TPepPro: a deep learning model for predicting peptide-protein interactions. Bioinformatics, 40(12), btad704. [Link]

  • Anish, Y., et al. (2021). PatchMAN docking: Modeling peptide-protein interactions in the context of the receptor surface. bioRxiv. [Link]

  • Mori, M., et al. (2004). Urotensin II-related peptide, the endogenous ligand for the urotensin II receptor in the rat brain. Peptides, 25(10), 1659-1664. [Link]

  • QYAOBIO. (n.d.). Urotensin related peptides. Retrieved February 17, 2026, from [Link]

  • Sugo, T., et al. (2003). Identification of urotensin II-related peptide as the urotensin II-immunoreactive molecule in the rat brain. Biochemical and Biophysical Research Communications, 310(3), 860-868. [Link]

  • Douglas, S. A., et al. (2006). Identification and characterization of binding sites for human urotensin-II in Sprague-Dawley rat renal medulla using quantitative receptor autoradiography. Peptides, 27(6), 1369-1375. [Link]

  • Sygnature Discovery. (n.d.). Radioligand Binding Assays & Fluorescence Polarization. Retrieved February 17, 2026, from [Link]

  • Grieco, P., et al. (2015). Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. ResearchGate. [Link]

  • UniProt. (n.d.). UTS2 - Urotensin-2 - Homo sapiens (Human). Retrieved February 17, 2026, from [Link]

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Methodological & Application

Application Notes & Protocol: Reconstitution of Urotensin II (114-124) Human TFA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Urotensin II

Urotensin II (U-II) is a cyclic neuropeptide recognized as the most potent endogenous vasoconstrictor identified to date, with a potency an order of magnitude greater than endothelin-1.[1] Originally isolated from fish, the human isoform is an 11-amino acid peptide that exerts its diverse physiological effects by binding to its specific G protein-coupled receptor (GPCR), known as the Urotensin II receptor (UTR or GPR14).[1][2][3][4][5] The U-II/UTR system is implicated in a wide array of biological processes, including cardiovascular regulation, stress responses, and renal function, making it a significant target in drug development and physiological research.[6][7][8]

The peptide fragment Urotensin II (114-124) represents the biologically active core of the human peptide.[3][4] It is typically supplied as a lyophilized powder with trifluoroacetate (TFA) as a counter-ion, a remnant of its solid-phase synthesis and purification.[9][10] Proper handling and reconstitution of this peptide are paramount for ensuring its stability, solubility, and biological activity, thereby guaranteeing the validity and reproducibility of experimental outcomes. This document provides a detailed, field-proven protocol for the storage, reconstitution, and handling of Urotensin II (114-124) human TFA, grounded in the physicochemical properties of the peptide and best laboratory practices.

Core Concepts: Peptide Properties and Counter-Ion Effects

Physicochemical Profile of Urotensin II (114-124)

A thorough understanding of the peptide's characteristics is the foundation of a successful reconstitution strategy.

  • Amino Acid Sequence: Glu-Thr-Pro-Asp-Cys -Phe-Trp-Lys-Tyr-Cys -Val[3]

  • Structure: The sequence contains a critical disulfide bridge between the cysteine residues at positions 5 and 10, forming a cyclic hexapeptide core (-Cys-Phe-Trp-Lys-Tyr-Cys-) that is essential for its biological function.[6][11]

  • Molecular Weight: Approximately 1388.57 g/mol (for the peptide itself; the TFA salt form will have a higher weight).[3]

  • Hygroscopicity: Like most lyophilized peptides, Urotensin II is hygroscopic and will readily absorb atmospheric moisture, which can significantly reduce peptide content and stability.[12][13]

The Role of the Trifluoroacetate (TFA) Counter-Ion

Trifluoroacetic acid (TFA) is extensively used during peptide synthesis for cleavage from the resin and as an ion-pairing agent in purification chromatography.[10][14] Consequently, the final lyophilized product is a peptide-TFA salt.

Causality Behind Experimental Choices: While essential for production, residual TFA can be problematic in biological assays.[9]

  • Cytotoxicity: TFA can exhibit cytotoxicity, potentially interfering with cell-based assays.[15]

  • Biological Artifacts: It can alter the pH of unbuffered solutions and has been reported to cause unpredictable fluctuations in experimental data, sometimes inhibiting and other times stimulating cell growth.[10]

  • Structural Alterations: The presence of counter-ions can influence the secondary structure and solubility of the peptide.[9]

For highly sensitive applications, such as in vivo studies or specific cell-based assays, exchanging TFA for a more biocompatible counter-ion like hydrochloride (HCl) or acetate is a recommended, albeit more involved, procedure.[9][15][16]

Pre-Reconstitution: Storage and Handling of Lyophilized Peptide

The stability of the peptide prior to reconstitution is contingent on strict adherence to proper storage and handling protocols.

Long-Term and Short-Term Storage
  • Long-Term Storage (Months to Years): Upon receipt, the sealed vial of lyophilized Urotensin II should be stored in a freezer at -20°C or, preferably, -80°C.[13][17][18][19]

  • Short-Term Storage (Weeks): For use within a few weeks, storage at 4°C in a desiccated environment is acceptable.[17][19]

Protocol for Handling Lyophilized Powder

This protocol is designed to prevent contamination and degradation from atmospheric moisture.

  • Equilibration: Before opening, remove the sealed vial from the freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30-60 minutes. This is a critical step to prevent condensation from forming inside the vial upon opening.[12][13][19]

  • Weighing: Once equilibrated, open the vial in a clean, low-humidity environment. Quickly weigh the desired amount of peptide powder.

  • Resealing: Tightly reseal the vial immediately. For peptides containing oxidationsusceptible residues like Cysteine (C), Methionine (M), or Tryptophan (W), flushing the vial with an inert gas like argon or nitrogen before resealing can further preserve stability.[19]

  • Return to Storage: Promptly return the sealed vial to its appropriate cold storage condition (-20°C or -80°C).

Reconstitution Protocol for Urotensin II (114-124) TFA

The primary objective is to create a stable, homogenous stock solution. Based on vendor data and the peptide's amino acid composition, high-purity water is the recommended initial solvent.[3][4]

Materials
  • Lyophilized Urotensin II (114-124) human TFA

  • Sterile, high-purity water (e.g., Water for Injection (WFI), Milli-Q®, or equivalent)

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer or sonicator bath

Step-by-Step Reconstitution Procedure
  • Preparation: Ensure the lyophilized peptide vial has been properly equilibrated to room temperature as described in Section 3.2.

  • Solvent Calculation: Calculate the volume of sterile water required to achieve the desired stock solution concentration. For example, to make a 1 mM stock solution from 1 mg of peptide (MW ≈ 1388.57 g/mol ):

    • Volume (L) = Mass (g) / [Concentration (mol/L) * Molecular Weight ( g/mol )]

    • Volume (L) = 0.001 g / [0.001 mol/L * 1388.57 g/mol ] ≈ 0.00072 L or 720 µL. (Note: This calculation uses the peptide's molecular weight. The actual weight of the lyophilized powder includes the TFA counter-ion and bound water, so the true peptide content may be lower. For precise concentration, peptide content analysis is required. For most applications, basing the calculation on the supplied peptide weight is standard practice.)

  • Dissolution: Using a calibrated pipette, add the calculated volume of sterile water to the vial.

  • Mixing: Cap the vial and mix gently. A brief, gentle vortex or placing the vial in a sonicator bath for a few minutes can aid in complete dissolution. Avoid vigorous or prolonged shaking, which can cause peptide aggregation or degradation.

  • Sterilization (Recommended for Biological Assays): For applications involving cell culture, it is advisable to sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.[4]

Data Presentation: Stock Solution Preparation Table

The following table, based on a starting mass of 1 mg of Urotensin II (114-124) TFA, provides volumes for various stock concentrations.

Desired ConcentrationVolume of H₂O to Add to 1 mg
1 mM0.720 mL
5 mM0.144 mL
10 mM0.072 mL

Table is for guidance. Adjust calculations based on the actual molecular weight provided on the product's Certificate of Analysis.

Post-Reconstitution: Storage and Stability

Once in solution, peptides are significantly less stable than in their lyophilized form.[12] Proper storage is therefore non-negotiable.

  • Aliquot for Use: The single most important step to preserve the integrity of the reconstituted peptide is to aliquot the stock solution into single-use volumes in low-protein-binding tubes. This strategy prevents contamination and, crucially, avoids repeated freeze-thaw cycles that physically damage the peptide structure.[13][17][19]

  • Storage Conditions:

    • -20°C: Store aliquots for use within 1 month.[4]

    • -80°C: For longer-term storage, up to 6 months, -80°C is required.[4]

  • Self-Validation: Never use a frost-free freezer for peptide storage, as their temperature cycles can repeatedly thaw and freeze the samples, leading to rapid degradation.[19]

Experimental Context and Advanced Protocols

Urotensin II Receptor (UTR) Signaling Pathway

Understanding the peptide's mechanism of action provides context for experimental design. Urotensin II binds to the UTR, a Gq protein-coupled receptor.[2][5][6] This initiates a well-defined signaling cascade, making it suitable for assays measuring calcium flux or downstream kinase activation.

  • Primary Transduction: UTR activation stimulates Phospholipase C (PLC).[2]

  • Second Messengers: PLC cleaves PIP₂ into inositol triphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[2][20]

  • Downstream Kinases: The rise in intracellular Ca²⁺ and DAG activates Protein Kinase C (PKC), which in turn can phosphorylate a host of downstream targets, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2, p38).[5][20][21]

UTR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol UTR UTR (GPR14) Gq Gαq UTR->Gq Activates PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 Generates Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca ↑ Intracellular [Ca²⁺] PKC Protein Kinase C (PKC) Ca->PKC Activates MAPK MAPK Activation (ERK1/2, p38) PKC->MAPK Activates Response Cellular Responses (Vasoconstriction, Proliferation) MAPK->Response UII Urotensin II UII->UTR Binds ER->Ca Releases Ca²⁺

Caption: Urotensin II Receptor (UTR) signaling cascade.

Optional Protocol: TFA to HCl Salt Conversion

For experiments where TFA interference is a significant concern, the following protocol can be used to exchange the counter-ion.[9][14][15]

  • Dissolution: Dissolve the peptide-TFA salt in high-purity water to a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl solution to the peptide solution to achieve a final HCl concentration of 10 mM. This concentration has been shown to be optimal for exchange without damaging the peptide.[14]

  • Incubation: Let the solution stand at room temperature for 1-2 minutes.

  • Lyophilization: Flash-freeze the solution (e.g., in liquid nitrogen) and lyophilize overnight until the sample is completely dry.

  • Repeat: To ensure complete exchange, repeat the cycle of dissolving in 10 mM HCl, freezing, and lyophilizing at least two more times.[9][15]

  • Final Product: After the final lyophilization, the peptide is in its HCl salt form and can be reconstituted for experiments using the primary protocol in Section 4.0.

Reconstitution_Workflow A Receive Lyophilized Peptide B Store at -20°C / -80°C A->B Immediate Storage C Equilibrate Vial to Room Temp in Desiccator B->C Prior to Use D Reconstitute with Sterile H₂O to Create Stock Solution C->D Critical Step E Aliquot into Single-Use Tubes D->E Avoid Freeze-Thaw F Store Aliquots at -80°C E->F Long-Term Storage G Thaw Single Aliquot for Use in Experiment F->G As Needed

Caption: Standard workflow for peptide handling and reconstitution.

References

  • Urotensin-II receptor. Wikipedia. [Link]

  • The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Intercom. [Link]

  • Lyophilized Peptide Storage: Temperature, Humidity, & Light. Peptide Synthesis Blog. [Link]

  • How to Store Peptides | Best Practices for Researchers. GenScript. [Link]

  • Peptide Storage - Peptide Information. Innovagen. [Link]

  • The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions. PMC. [Link]

  • Up-Regulation of Urotensin II and Its Receptor Contributes to Human Hepatocellular Carcinoma Growth via Activation of the PKC, ERK1/2, and p38 MAPK Signaling Pathways. MDPI. [Link]

  • Transductional pathways of Urotensin-II Receptor. ResearchGate. [Link]

  • Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy. PLOS ONE. [Link]

  • Conformation and Dynamics of Human Urotensin II and Urotensin Related Peptide in Aqueous Solution. PubMed. [Link]

  • Urotensin-II. Wikipedia. [Link]

  • Conformation and Dynamics of Human Urotensin II and Urotensin Related Peptide in Aqueous Solution. ResearchGate. [Link]

  • How to remove peptide TFA salt? LifeTein. [Link]

  • Potential Clinical Implications of the Urotensin II Receptor Antagonists. Frontiers in Pharmacology. [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PMC. [Link]

  • Urotensin II: Molecular Mechanisms of Biological Activity. ResearchGate. [Link]

  • Peptide Synthesis FAQ.
  • Impact of Counter-ion in Peptide on Studies in Different Research Fields. Pepmic. [Link]

  • Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. PMC. [Link]

  • Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. ResearchGate. [Link]

  • Expanding Structure–Activity Relationships of Human Urotensin II Peptide Analogues. ACS Publications. [Link]

  • Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14. PubMed. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, self-validating protocol for the storage and handling of Urotensin II (114-124). It moves beyond basic "insert" instructions to explain the why and how of preserving peptide integrity, specifically tailored for this potent, cyclic vasoconstrictor.

Part 1: Executive Summary & Physicochemical Profile

Urotensin II (114-124) is the biologically active human isoform of the urotensin peptide family. It is recognized as the most potent mammalian vasoconstrictor identified to date, binding with high affinity to the GPR14 (UT) receptor.

The peptide’s biological activity is strictly dependent on its cyclic structure, maintained by a disulfide bridge between Cys5 and Cys10 . This structural constraint presents specific stability challenges:

  • Disulfide Scrambling: Exposure to basic pH or free thiols can cause the bridge to break or rearrange, abolishing receptor affinity.

  • Oxidation Sensitivity: The Trp7 and Cys residues are prone to oxidation upon exposure to air and light.

  • Hydrophobicity: The core pharmacophore (Phe-Trp-Lys-Tyr) is relatively hydrophobic, which can lead to aggregation in neutral aqueous buffers if not handled correctly.

Physicochemical Data Table
PropertySpecificationCritical Implication
Sequence ETPDCFWKYCVCyclic core (CFWKYC) is the active pharmacophore.
Molecular Weight ~1388.6 DaVerify via Mass Spec (ESI-MS) upon receipt.
Isoelectric Point (pI) ~4.5 - 5.5Net charge is slightly negative at neutral pH.
Solubility Water, 10-30% Acetic Acid, DMSOAvoid basic buffers (pH > 7.5) to prevent disulfide exchange.
Key Vulnerabilities Oxidation (Trp, Cys), HydrolysisProtect from light; use degassed solvents.

Part 2: The "Cold Chain" Storage Protocol

Arrival & Initial Handling

Objective: Prevent moisture condensation, which triggers hydrolysis and aggregation.

  • Step 1 (Equilibration): Upon arrival, the peptide vial will likely be cold. Do not open immediately.

    • Protocol: Place the sealed vial in a desiccator at room temperature for at least 1 hour .

    • Reasoning: Opening a cold vial in humid room air causes immediate condensation inside the vial. Water + Peptide = Hydrolysis/Degradation.

  • Step 2 (Inspection): Verify the physical state. It should be a white to off-white lyophilized powder (cake). If the cake appears collapsed or sticky, moisture ingress may have occurred.

Long-Term Storage (Lyophilized)

Objective: Arrest chemical kinetics (oxidation/hydrolysis).

  • Temperature: Store at -20°C (stable for ~1 year) or -80°C (stable for >2 years).

  • Environment: Store in a sealed container with a desiccant packet.

  • Light Protection: Wrap the vial in aluminum foil or store in a dark box to protect the Trp7 residue from photo-oxidation.

Part 3: Reconstitution & Usage Protocol

Core Directive: Reconstituted Urotensin II is significantly less stable than the lyophilized form. Only reconstitute what you need for the immediate experimental series.

Reconstitution Workflow
  • Solvent Selection:

    • Primary Choice:Sterile, Degassed Water (Milli-Q). Degassing removes dissolved oxygen, protecting Cys/Trp residues.

    • If Insoluble: Add 10% Acetic Acid dropwise. The acidic environment stabilizes the disulfide bond.

    • Alternative:DMSO (Dimethyl Sulfoxide) can be used for high-concentration stocks, but ensure your biological assay can tolerate the final DMSO concentration (typically <0.1%).

  • Dissolution:

    • Add solvent to achieve a stock concentration (e.g., 1 mM or 1 mg/mL).

    • Do NOT Vortex vigorously. High-shear vortexing can damage cyclic peptides.

    • Protocol: Swirl gently or pipette up and down slowly. Sonicate briefly (5-10 seconds) only if visible particles remain.

  • Aliquoting (The "Single-Shot" Rule):

    • Never refreeze the bulk stock.

    • Divide the stock solution into small, single-use aliquots (e.g., 10-50 µL) using low-protein-binding tubes (polypropylene).

    • Reasoning: Peptides at low concentrations adsorb to standard plastic surfaces, significantly reducing the effective concentration.

  • Storage of Aliquots:

    • Flash freeze in liquid nitrogen (preferred) or dry ice/ethanol.

    • Store at -80°C .

    • Shelf Life: Use within 3 months. Discard after one freeze-thaw cycle.

Part 4: Quality Assurance (Self-Validating System)

How do you know if your Urotensin II has degraded? Use this troubleshooting logic.

QC Check: HPLC/MS

If experimental results are inconsistent, run a small aliquot on RP-HPLC.

  • Peak Broadening/Tailing: Indicates aggregation (common in neutral pH storage).

  • Early Eluting Peaks: Indicates Oxidation (Sulfoxide formation on Cys or Trp oxidation).

  • Shifted Retention Time: Indicates Disulfide Scrambling (linearization or wrong connectivity).

Visual Logic: Handling Workflow

The following diagram illustrates the critical decision paths for handling Urotensin II to ensure integrity.

G Start Lyophilized Urotensin II Arrival Equilibrate Equilibrate to Room Temp (In Desiccator, 1 hr) Start->Equilibrate Prevent Condensation Open Open Vial Equilibrate->Open Solvent Select Solvent Open->Solvent Water Sterile Water (Degassed) Solvent->Water Acid 10% Acetic Acid (If hydrophobic) Solvent->Acid Dissolve Dissolve (Gentle Swirl, No Vortex) Water->Dissolve Acid->Dissolve Check Visual Check: Clear Solution? Dissolve->Check Check->Acid No (Turbid) Aliquot Aliquot into Low-Binding Tubes Check->Aliquot Yes Freeze Flash Freeze Store -80°C Aliquot->Freeze Long Term Use Immediate Use (Keep on Ice) Aliquot->Use Experiment

Caption: Decision tree for the safe reconstitution and storage of Urotensin II, prioritizing moisture control and solubility.

Part 5: Biological Context & Signaling

Understanding the mechanism is crucial for designing valid assays. Urotensin II acts via the GPR14 receptor, triggering a Gq-dependent calcium mobilization pathway. Degradation of the peptide (specifically the disulfide bridge) directly uncouples this pathway.

Signaling Pathway Diagram

Pathway UII Urotensin II (114-124) GPR14 GPR14 / UT Receptor (GPCR) UII->GPR14 High Affinity Binding (Requires Cyclic Core) Gq Gαq/11 Protein GPR14->Gq Activation PLC PLC-β (Phospholipase C) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Contract Vasoconstriction Cellular Response Ca->Contract Actin-Myosin Interaction

Caption: The Gq-coupled signaling cascade activated by intact Urotensin II. Loss of the disulfide bridge prevents GPR14 activation.

References

  • Ames, R. S., et al. (1999). "Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14."[1] Nature, 401(6750), 282-286.[1]

  • MedChemExpress. "Urotensin II (114-124), human TFA - Datasheet."

  • Ong, K. L., et al. (2005). "Urotensin II: its function in health and its role in cardiovascular disease." Cardiovascular Research, 66(2), 206-214.

  • Sigma-Aldrich. "Urotensin II human - Product Information."

  • Vaudry, H., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXII. Recommendations for the nomenclature of the urotensin II receptor family." Pharmacological Reviews, 62(3), 365-379.

Sources

Precision Preparation of Urotensin II (114-124) Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Variables in Urotensin II Research

Urotensin II (U-II) is widely recognized as the most potent mammalian vasoconstrictor identified to date, often exceeding endothelin-1 in potency by an order of magnitude. The human isoform, specifically the mature Urotensin II (114-124) fragment (Sequence: ETPDCFWKYCV), acts as a high-affinity agonist for the GPR14 (UT) receptor.

In in vitro assays—such as calcium mobilization in HEK-293 cells or isometric tension recording in aortic rings—the EC50 of U-II is typically in the sub-nanomolar range (0.1 – 1.0 nM). At these extreme dilutions, peptide adsorption to plasticware and inaccurate net peptide content calculations become the primary sources of experimental failure. A loss of just 10% of peptide to the tube wall at 1 nM concentration can significantly shift dose-response curves, leading to reproducibility crises.

This guide provides a rigorous, self-validating protocol for preparing U-II (114-124) stocks, emphasizing physicochemical logic over rote steps.

Physicochemical Profile & Solubility Logic

To prepare a stable solution, one must first understand the molecule's behavior in solution.

PropertyDataImplication for Handling
Sequence Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-ValCyclic (Cys5-Cys10 disulfide bridge).
Molecular Weight ~1388.6 g/mol Use precise MW from specific lot COA.
Isoelectric Point (pI) ~4.0 - 4.5Acidic Peptide .
Net Charge (pH 7.0) -1 (Glu⁻, Asp⁻, C-term⁻, Lys⁺, N-term⁺)Soluble in neutral/basic aqueous buffers.
Hydrophobicity Moderate (Phe, Trp, Tyr, Val core)Risk of aggregation/adsorption at low conc.
UV Chromophores Tryptophan (Trp), Tyrosine (Tyr)Concentration can be verified via A280.
Solubility Decision Matrix

Because U-II (114-124) has a net negative charge at neutral pH, it is generally highly soluble in water (>100 mg/mL) . Unlike basic peptides that require acidification (acetic acid), U-II is best reconstituted in sterile water or a mild buffer.

  • Primary Solvent: Sterile, Deionized Water (Milli-Q).

  • Rescue Solvent: 0.1 M Ammonium Bicarbonate (if precipitation occurs, though rare).

  • Avoid: DMSO is unnecessary and introduces solvent effects in sensitive Ca²⁺ assays.

Protocol: Preparation of the Master Stock (1 mM)

Phase A: Materials Preparation
  • Peptide Source: Urotensin II (114-124), human (Lyophilized).

  • Plastics (CRITICAL): Use Protein LoBind (Eppendorf) or Siliconized tubes. Standard polypropylene tubes can bind up to 50% of hydrophobic peptides at low concentrations.

  • Solvent: Sterile Milli-Q Water (degassed to prevent oxidation).

Phase B: The "Net Peptide Content" Calculation

Stop. Do not assume 1 mg of powder equals 1 mg of peptide. Lyophilized peptides contain counter-ions (TFA salts) and water. The "Net Peptide Content" (NPC) is usually 70-80%.

Formula:



Example Calculation:

  • Gross Weight: 1.0 mg

  • NPC (from COA): 75% (0.75)

  • MW: 1388.6 g/mol (1.3886 mg/µmol)

  • Target Conc: 1 mM



Result: Adding 1 mL of water to "1 mg" of powder would result in a 0.54 mM solution, not 1 mM, introducing a nearly 50% error immediately.

Phase C: Reconstitution Steps
  • Equilibrate: Allow the lyophilized peptide vial to reach room temperature before opening (prevents condensation).

  • Centrifuge: Briefly spin the vial (10,000 x g, 30 sec) to pellet powder.

  • Add Solvent: Add the calculated volume of Sterile Water to the vial.

  • Dissolve:

    • Do not vortex vigorously (shearing forces can degrade peptides).

    • Gently swirl or pipette up and down.

    • If visible particles remain, sonicate in a water bath for 15-30 seconds.

  • Verification (QC): Measure A280 using a NanoDrop.

    • Extinction Coefficient (

      
      ): ~6990 M⁻¹cm⁻¹ (1 Trp + 1 Tyr).
      
    • Formula:

      
      .
      
Phase D: Storage
  • Aliquot: Immediately dispense into LoBind tubes (e.g., 20 µL aliquots). Never freeze-thaw the master stock more than once.

  • Freeze: Flash freeze in liquid nitrogen (preferred) or place directly in -80°C.

  • Stability: Stable for 6 months at -80°C.

Protocol: Serial Dilution for Assays (The "Carrier" Rule)

The most common failure point is diluting the peptide into plain buffer (e.g., PBS) for the working steps. You must use a carrier protein.

The Buffer System
  • Stock Solvent: Water (High conc, self-stabilizing).

  • Assay Buffer: HBSS or HEPES + 0.1% BSA (fatty acid free) or 0.05% Tween-20 .

    • Why? The carrier protein coats the plastic walls, preventing U-II adsorption.

Dilution Workflow (Graphviz)

DilutionProtocol Stock Master Stock (1 mM in Water) Stored -80°C Step1 Intermediate Stock A (10 µM) Solvent: Assay Buffer + 0.1% BSA Stock->Step1  1:100 Dilution   (2 µL Stock + 198 µL Buffer) Step2 Intermediate Stock B (100 nM) Solvent: Assay Buffer + 0.1% BSA Step1->Step2  1:100 Dilution   (Serial) Final Working Solutions (0.1 nM - 10 nM) Directly into Assay Plate Step2->Final  Final Titration   Warning CRITICAL: Never dilute < 10 µM without BSA/Carrier! Warning->Step1

Caption: Serial dilution strategy for Urotensin II. Note the introduction of BSA carrier protein at the first dilution step to prevent adsorption loss.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitation High concentration + Isoelectric aggregation.Add 1-2 µL of 0.1 M Ammonium Bicarbonate (NH₄HCO₃) to shift pH slightly basic.
Low A280 Reading Incomplete dissolution or hydration.Sonicate for 30s. Ensure NPC calculation was correct.
Right-shifted EC50 Adsorption to plastics.Switch to LoBind tubes. Verify BSA is present in all dilution buffers.
Variable Replicates Pipetting error or non-homogeneous solution.Pre-wet pipette tips. Ensure thorough mixing (gentle inversion) before aliquoting.

References

  • Ames, R. S., et al. (1999).[1] "Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14."[1] Nature, 401(6750), 282-286.[1]

  • MedChemExpress. "Urotensin II (114-124), human - Product Information and Solubility." MedChemExpress.

  • Kristensen, K., et al. (2015). "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLoS One, 10(5), e0122419.[2]

  • LifeTein. "Peptide Solubility and Storage Guidelines." LifeTein Support.

  • Bachem. "Net Peptide Content & Concentration Calculator." Bachem Knowledge Center.

Sources

Dose-response curve generation for Urotensin II (114-124) in aortic rings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Generation of a Dose-Response Curve for Urotensin II (114-124) in Isolated Rat Aortic Rings

Foundational Principles: Understanding the Urotensin II System in Vasoregulation

Urotensin II (U-II) is a cyclic peptide that has garnered significant attention as the most potent endogenous vasoconstrictor identified to date in mammals.[1][2][3][4] Its biological effects are mediated through a specific G protein-coupled receptor (GPCR) known as the UT receptor (previously GPR14).[2][5][6][7] The U-II/UT system is widely distributed throughout the cardiovascular system, including in vascular smooth muscle cells and endothelial cells, suggesting a critical role in modulating vascular tone and cardiovascular homeostasis.[4][7][8]

The fragment Urotensin II (114-124), which corresponds to the 11-amino acid human peptide, retains the potent vasoconstrictor activity of the full-length precursor.[9][10] Upon binding to the UT receptor on vascular smooth muscle cells, U-II activates a signaling cascade primarily involving the Gαq subunit of the G protein.[5] This initiates the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 triggers the release of calcium (Ca2+) from intracellular stores (sarcoplasmic reticulum), while DAG activates protein kinase C (PKC).[5][11] The subsequent increase in intracellular Ca2+ concentration is a primary driver of smooth muscle contraction.[1][2] This complex signaling network underscores the potent physiological effects of U-II and makes it a key target for cardiovascular research.

The ex vivo aortic ring assay is a cornerstone technique in vascular pharmacology.[12][13][14] It provides a physiologically relevant model to study the direct effects of vasoactive compounds on blood vessels while maintaining the integrity of the tissue architecture, including smooth muscle and endothelial cell layers.[12][15] By measuring isometric tension, researchers can precisely quantify the contractile or relaxant responses of the vessel to pharmacological agents.[16][17][18] This application note provides a detailed, field-proven protocol for generating a cumulative dose-response curve for Urotensin II (114-124) using isolated rat thoracic aortic rings.

Signaling Pathway and Experimental Rationale

The vasoconstrictor effect of Urotensin II is a result of a well-defined intracellular signaling pathway. Understanding this cascade is crucial for interpreting experimental results and troubleshooting potential issues.

Urotensin II-Mediated Vasoconstriction Pathway

The binding of Urotensin II to its UT receptor on vascular smooth muscle cells initiates a Gq-protein-coupled signaling cascade. This leads to an increase in intracellular calcium, which binds to calmodulin, activating myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Urotensin_II_Signaling cluster_EC_Space Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Cytosol Cytosol UII Urotensin II (114-124) UTR UT Receptor (GPR14) UII->UTR Binds Gq Gq Protein UTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Contraction Vasoconstriction Ca2->Contraction Leads to PKC->Contraction Contributes to

Caption: Urotensin II signaling cascade in vascular smooth muscle cells.

Experimental Design Logic

This protocol employs a cumulative concentration-response curve design. This method is efficient as it allows for the determination of a full dose-response relationship on a single tissue preparation without washing out the previous dose.[19][20][21]

  • Pre-contraction with Phenylephrine (PE): Aortic rings are pre-contracted with an alpha-1 adrenergic agonist like phenylephrine to establish a stable, submaximal tone.[22][23][24][25] This is essential for studying vasodilators, but for a potent vasoconstrictor like U-II, it serves to bring the tissue to an active state, ensuring robust and reproducible contractile responses.

  • Endothelium Integrity Check: The functional integrity of the endothelium is verified by assessing the relaxation response to acetylcholine (ACh).[26][27] A healthy endothelium releases nitric oxide (NO) in response to ACh, causing smooth muscle relaxation.[28][29] An impaired response (typically less than 80% relaxation) indicates endothelial damage, and the tissue should be discarded to ensure that the observed effects are primarily due to direct action on the smooth muscle.[30]

Detailed Experimental Protocol

This protocol is optimized for isolated thoracic aortic rings from Sprague-Dawley rats.

Materials and Reagents
Reagent/MaterialSupplier/GradePurpose
Urotensin II (114-124)Research GradeTest agonist
Phenylephrine (PE)Sigma-AldrichPre-contraction agent
Acetylcholine (ACh)Sigma-AldrichEndothelium integrity check
Krebs-Henseleit BufferPrepared in-housePhysiological salt solution
Sprague-Dawley RatsCharles RiverTissue source
Organ Bath Systeme.g., DMT, RadnotiIsometric tension recording
Force-Displacement TransducerADInstrumentsMeasures tension changes
Data Acquisition Systeme.g., PowerLabRecords and analyzes data

Krebs-Henseleit Buffer Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1. The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of ~7.4.

Aortic Ring Preparation and Mounting
  • Euthanasia and Dissection: Euthanize a male Sprague-Dawley rat (250-300g) via CO2 inhalation followed by decapitation, in accordance with approved institutional animal care guidelines. Quickly open the thoracic cavity and carefully excise the thoracic aorta.[12][31]

  • Cleaning: Immediately place the aorta in a petri dish filled with ice-cold Krebs-Henseleit buffer. Gently remove adherent connective and adipose tissue under a dissecting microscope.[32] This step is critical to avoid interference with the contractile response.

  • Sectioning: Cut the cleaned aorta into 2-3 mm wide rings.[31] Ensure the cuts are perpendicular to the long axis of the vessel to maintain uniform smooth muscle orientation.

  • Mounting: Carefully mount each aortic ring on two stainless steel wires or pins in an organ bath chamber filled with 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.[18] One wire is fixed, while the other is connected to an isometric force transducer.

Experimental Workflow

Experimental_Workflow A 1. Mount Aortic Ring B 2. Equilibration (60-90 min under 1.5g tension) A->B C 3. Viability & Normalization (2-3x washes with 60mM KCl) B->C D 4. Pre-contraction (Phenylephrine, 1µM) C->D E 5. Endothelium Check (Acetylcholine, 1µM) D->E F 6. Washout & Re-equilibration (30 min) E->F If relaxation >80% G 7. Cumulative Dosing Urotensin II (10⁻¹² to 10⁻⁶ M) F->G H 8. Data Acquisition & Analysis G->H

Sources

Application Notes and Protocols: Urotensin II (114-124) Administration in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Urotensin II (U-II) is a potent cyclic peptide originally isolated from fish urophysis and subsequently identified in mammals, including humans.[1] The human isoform, a peptide of 11 amino acids (Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val with a disulfide bridge between Cys5 and Cys10), is recognized as one of the most powerful endogenous vasoconstrictors discovered to date, exhibiting a potency an order of magnitude greater than endothelin-1.[2] U-II exerts its diverse physiological and pathological effects through its specific G protein-coupled receptor, the UT receptor (also known as GPR14).[3][4] The U-II/UT receptor system is implicated in a wide array of biological processes, including cardiovascular regulation, renal function, and central nervous system activities.[5] Consequently, in vivo studies in rodent models are crucial for elucidating the role of U-II in various diseases and for the preclinical evaluation of therapeutic agents targeting this system.

These application notes provide a comprehensive guide for researchers on the administration of Urotensin II (114-124) in in vivo rodent models. The following sections will delve into the underlying signaling pathways, detailed administration protocols for various research applications, and best practices for ensuring experimental reproducibility and validity.

Urotensin II Signaling Pathway

Urotensin II binds to its receptor, UT, which is a G protein-coupled receptor (GPCR). The activation of the UT receptor primarily couples to the Gαq/11 subunit of the G protein complex.[3][5] This initiates a downstream signaling cascade that leads to a variety of cellular responses.

The key steps in the U-II signaling pathway are:

  • Receptor Binding and G Protein Activation: U-II binds to the UT receptor, causing a conformational change that activates the associated G protein. The Gαq/11 subunit dissociates from the βγ subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic/sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[7]

  • Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC).[3][6]

  • Downstream Effects: Activated PKC and other downstream effectors, such as mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38, mediate the physiological responses to U-II, including vasoconstriction, cell proliferation, and hypertrophy.[4][6][8]

Urotensin_II_Signaling_Pathway UII Urotensin II UT_R UT Receptor (GPR14) UII->UT_R Binds G_protein Gαq/11 G Protein UT_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_SR Endoplasmic/Sarcoplasmic Reticulum IP3->ER_SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER_SR->Ca2 Releases Ca2->PKC Activates Response Physiological Responses (e.g., Vasoconstriction, Hypertrophy) Ca2->Response MAPK MAPK Activation (ERK1/2, p38) PKC->MAPK Activates MAPK->Response

Caption: Urotensin II Signaling Pathway.

Preparation of Urotensin II (114-124) for In Vivo Administration

The proper preparation of the U-II peptide solution is critical for its biological activity and for obtaining reliable experimental results.

1. Reconstitution of Lyophilized Peptide:

  • Urotensin II (114-124) is typically supplied as a lyophilized powder.

  • It is recommended to first attempt to dissolve the peptide in sterile, pyrogen-free water.[9]

  • If the peptide does not readily dissolve in water, the addition of a small amount of ammonium hydroxide (<50 µL) can aid in solubilization.[9]

  • For difficult-to-dissolve peptides, a small volume of DMSO (50-100 µL) can be used to initially solubilize the peptide, followed by dilution with a sterile aqueous buffer to the desired final concentration.[9]

2. Vehicle Selection:

The choice of vehicle for in vivo administration depends on the route of administration and the experimental design.

  • For Intravenous (IV) and Intraperitoneal (IP) injection: Sterile, isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are the most common and recommended vehicles.

  • For Intracerebroventricular (ICV) injection: Artificial cerebrospinal fluid (aCSF) is the vehicle of choice to maintain the physiological environment of the central nervous system.

3. Final Solution Preparation and Storage:

  • It is advisable to prepare fresh solutions for each experiment to avoid degradation of the peptide.

  • If stock solutions are prepared, they should be aliquoted into single-use volumes and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Before administration, ensure the solution is at room temperature and visually inspect for any precipitation.

  • For parenteral administration, the final solution should be sterile. If the initial reconstitution is not performed under aseptic conditions, the final solution should be sterilized by filtration through a 0.22 µm filter.

In Vivo Administration Protocols

The choice of administration route and dosage will depend on the specific research question. Below are detailed protocols for common applications.

Protocol 1: Systemic Administration for Cardiovascular Studies

This protocol is suitable for investigating the effects of U-II on blood pressure, heart rate, and vascular tone.

Experimental Workflow:

Cardiovascular_Workflow acclimatization Animal Acclimatization (e.g., 1 week) catheterization Surgical Implantation (e.g., carotid artery/jugular vein catheters) acclimatization->catheterization recovery Post-Surgical Recovery (e.g., 24-48 hours) catheterization->recovery baseline Baseline Hemodynamic Recording recovery->baseline administration U-II Administration (IV or IP) baseline->administration monitoring Continuous Hemodynamic Monitoring administration->monitoring data_analysis Data Analysis monitoring->data_analysis

Caption: Cardiovascular Study Workflow.

Step-by-Step Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-350 g) or C57BL/6 mice (20-30 g) are commonly used.

  • Anesthesia and Surgery (for catheterized models): For continuous blood pressure monitoring, animals can be anesthetized (e.g., with isoflurane) and catheters implanted in the carotid artery (for blood pressure measurement) and jugular vein (for IV administration).

  • Route of Administration:

    • Intravenous (IV) Bolus Injection: This route provides rapid and complete bioavailability. In mice, the lateral tail vein is a common site for injection. The maximum recommended volume for IV injection in mice is < 0.2 ml.[10]

    • Intraperitoneal (IP) Injection: This route is less invasive than IV injection and allows for a slower absorption. The maximum recommended volume for IP injection in mice is < 2-3 ml.[10]

  • Dosage:

    • Dosages can range from 0.01 to 10 nmol/kg for mice to study effects like plasma extravasation.[11]

    • For cardiovascular effects in rats, doses can be in a similar or slightly higher range. It is recommended to perform a dose-response study to determine the optimal dose for the desired effect.

  • Hemodynamic Monitoring: Blood pressure and heart rate should be continuously monitored using a pressure transducer connected to the arterial catheter and a data acquisition system.

  • Control Group: A control group receiving only the vehicle should be included in the experimental design.

Protocol 2: Central Administration for Neurological and Behavioral Studies

This protocol is designed for investigating the central effects of U-II on behaviors such as anxiety and on autonomic regulation.

Step-by-Step Methodology:

  • Animal Model: Male Swiss mice (25-30 g) are a suitable model.[12]

  • Anesthesia and Stereotaxic Surgery: Animals are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into a cerebral ventricle (e.g., the lateral ventricle) for intracerebroventricular (ICV) injection.

  • Post-Surgical Recovery: Allow animals to recover for at least one week after surgery before behavioral testing.

  • Route of Administration: Intracerebroventricular (ICV) injection through the implanted cannula.

  • Dosage:

    • For behavioral studies in mice, doses can range from 1 to 10,000 ng/mouse.[13]

    • Anxiogenic-like behaviors have been observed with ICV administration of U-II in rodents.[14]

  • Behavioral Testing: Following U-II administration, animals can be subjected to a battery of behavioral tests, such as the elevated plus-maze, hole-board test, or forced swimming test, to assess anxiety and depressive-like behaviors.[13][14]

  • Control Group: A control group receiving an ICV injection of the vehicle (aCSF) is essential.

Data Presentation and Interpretation

Quantitative data from in vivo studies with Urotensin II should be presented clearly to facilitate comparison and interpretation.

Table 1: Summary of Recommended Dosages and Routes of Administration for Urotensin II (114-124) in Rodents

Research AreaRodent ModelRoute of AdministrationRecommended Dosage RangePrimary Outcome Measures
Cardiovascular Rat, MouseIntravenous (IV)0.01 - 10 nmol/kgMean Arterial Pressure, Heart Rate, Vascular Resistance
Intraperitoneal (IP)0.1 - 10 nmol/kg
Neurological/Behavioral MouseIntracerebroventricular (ICV)1 - 10,000 ng/mouseAnxiety-like behavior, locomotor activity, food/water intake
Plasma Extravasation MouseIntravenous (IV)0.01 - 10 nmol/kgEvans blue dye extravasation in various tissues

Conclusion

The in vivo administration of Urotensin II (114-124) in rodent models is a valuable tool for investigating its physiological and pathophysiological roles. The protocols outlined in these application notes provide a framework for conducting reproducible and scientifically sound experiments. Careful consideration of the animal model, route of administration, dosage, and appropriate controls is paramount for obtaining meaningful and interpretable data. As with any in vivo study, all procedures should be performed in accordance with institutional animal care and use guidelines.

References

  • Urotensin-II receptor - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Gray, C., et al. (2025, January 16). Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy. PLOS ONE. Retrieved February 17, 2026, from [Link]

  • Ahmad, F., et al. (2022, February 16). The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions. Molecular and Cellular Biochemistry. Retrieved February 17, 2026, from [Link]

  • Gray, C., et al. (2025, January 16). Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy. PLOS ONE. Retrieved February 17, 2026, from [Link]

  • Urotensin-II - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Proposed basic signal transduction mechanisms in the U-II / UT receptor... - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Douglas, S. A., et al. (2000, November 15). Human urotensin-II is a potent vasoactive peptide: pharmacological characterization in the rat, mouse, dog and primate. Journal of Cardiovascular Pharmacology. Retrieved February 17, 2026, from [Link]

  • Gardiner, S. M., et al. (2005, November 15). Behavioral effects of urotensin-II centrally administered in mice. Psychopharmacology. Retrieved February 17, 2026, from [Link]

  • Li, Y., et al. (2004, November 15). Effects of rat urotensin II on coronary flow and myocardial eNOS protein expression in isolated rat heart. Acta Pharmacologica Sinica. Retrieved February 17, 2026, from [Link]

  • Calo', G., et al. (2008). In vitro and in vivo pharmacological characterization of the novel UT receptor ligand [Pen5,DTrp7,Dab8]urotensin II(4–11) (UFP-803). British Journal of Pharmacology. Retrieved February 17, 2026, from [Link]

  • Matsumoto, Y., et al. (2004, March 25). Intracerebroventricular administration of urotensin II promotes anxiogenic-like behaviors in rodents. Neuroscience Letters. Retrieved February 17, 2026, from [Link]

  • Francken, B. J., et al. (2011, July 22). Potential Clinical Implications of the Urotensin II Receptor Antagonists. Frontiers in Pharmacology. Retrieved February 17, 2026, from [Link]

  • Routes of Administration - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Vergura, R., et al. (2004, November 15). Urotensin II stimulates plasma extravasation in mice via UT receptor activation. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved February 17, 2026, from [Link]

  • Bottrill, F. E., et al. (2000). Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries. British Journal of Pharmacology. Retrieved February 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Preventing Aggregation of Urotensin II (114-124)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with Urotensin II (114-124). This guide is designed to provide you with in-depth, practical solutions to a common and critical challenge encountered in the laboratory: the aggregation of this potent vasoconstrictor peptide in solution. As scientists and drug development professionals, ensuring the conformational integrity and solubility of your peptides is paramount for obtaining reliable and reproducible experimental results. This resource synthesizes established principles of peptide chemistry with field-proven troubleshooting strategies to empower you in your research endeavors.

Understanding the Challenge: The Physicochemical Nature of Urotensin II (114-124)

Human Urotensin II (114-124) is an 11-amino acid peptide with the sequence Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val, featuring a critical disulfide bridge between the two cysteine residues (Cys5-Cys10) that forms a cyclic core essential for its biological activity.[1][2] This peptide is a potent agonist for the G protein-coupled receptor GPR14 (now known as the urotensin-II receptor), playing a significant role in cardiovascular regulation.[3][4][5]

The aggregation of peptides like Urotensin II (114-124) is a complex phenomenon driven by a variety of factors including hydrophobic interactions, the formation of intermolecular hydrogen bonds, and environmental conditions.[6] Aggregation can lead to loss of biological activity, inaccurate quantification, and the potential for misleading experimental outcomes. The primary sequence of Urotensin II (114-124) contains a mix of charged, polar, and hydrophobic residues, which contributes to its complex solubility profile.

Troubleshooting Guide: Addressing Urotensin II (114-124) Aggregation

This section is structured in a question-and-answer format to directly address common issues you may encounter during your experiments.

Question 1: My lyophilized Urotensin II (114-124) powder won't dissolve in aqueous buffer (e.g., PBS). What should I do?

Answer:

This is a frequent challenge, particularly with peptides containing a significant proportion of hydrophobic residues. Direct reconstitution in aqueous buffers can lead to immediate aggregation. Here is a systematic approach to achieve successful solubilization:

Step 1: Analyze the Peptide's Charge.

First, determine the theoretical net charge of Urotensin II (114-124) at neutral pH (around 7.4).

  • Acidic residues: Aspartic acid (D), Glutamic acid (E), and the C-terminal carboxyl group contribute a -1 charge each.

  • Basic residues: Lysine (K) and the N-terminal amino group contribute a +1 charge each.

For Urotensin II (114-124) (ETPDCFWKYCV):

  • N-terminus: +1

  • Glu (E): -1

  • Asp (D): -1

  • Lys (K): +1

  • C-terminus: -1

  • Estimated Net Charge at pH 7.4: -1

Since the peptide has a net negative charge, it should be more soluble in slightly basic conditions. However, the presence of hydrophobic residues (Phe, Trp, Val) can counteract this.

Step 2: Employ a Step-wise Dissolution Protocol.

If direct reconstitution in your desired aqueous buffer fails, follow this protocol:

  • Initial Dissolution in an Organic Solvent: Start by dissolving the peptide in a minimal amount of a suitable organic solvent.[7]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    • Caution: Avoid DMSO if your downstream applications are sensitive to oxidation, as it can oxidize methionine (not present in this peptide) and free cysteines.[7][8] Since Urotensin II (114-124) has a disulfide bridge, the risk is lower, but DMF can be a safer alternative if oxidation is a major concern.[9]

  • Slow Addition to Aqueous Buffer: Once the peptide is fully dissolved in the organic solvent, slowly add this solution dropwise to your vigorously stirring or vortexing aqueous buffer. This gradual dilution prevents the peptide from crashing out of solution.

  • Sonication (If Necessary): If you still observe particulate matter, a brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.[10] Avoid excessive heating, as it can promote degradation.[9]

Visualizing the Workflow:

G cluster_0 Initial Dissolution Troubleshooting Start Lyophilized Urotensin II (114-124) Test_Aqueous Attempt to dissolve in desired aqueous buffer Start->Test_Aqueous Success Peptide Dissolved Proceed with experiment Test_Aqueous->Success Soluble Use_Organic Dissolve in minimal DMSO or DMF Test_Aqueous->Use_Organic Insoluble Slow_Dilute Add dropwise to stirring aqueous buffer Use_Organic->Slow_Dilute Check_Solubility Visually inspect for precipitation/turbidity Slow_Dilute->Check_Solubility Sonication Brief sonication (if necessary) Check_Solubility->Sonication Turbid Final_Success Peptide in Solution Check_Solubility->Final_Success Clear Solution Sonication->Final_Success

Caption: A workflow for the initial dissolution of Urotensin II (114-124).

Question 2: My Urotensin II (114-124) solution becomes cloudy over time, even after initial successful dissolution. What is causing this and how can I prevent it?

Answer:

This phenomenon, known as time-dependent aggregation, is common for many peptides. It is often triggered by factors in the solution environment that destabilize the peptide's native conformation.

Root Causes and Preventative Measures:

  • pH Nearing the Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[11][12] The estimated net charge of Urotensin II (114-124) is slightly negative at neutral pH, suggesting its pI is in the acidic to neutral range. If your buffer pH is close to the peptide's pI, aggregation is more likely.

    • Solution: Adjust the pH of your buffer to be at least 1-2 units away from the pI. Since the peptide is acidic, using a buffer with a pH of 8.0-8.5 may improve stability. However, always consider the pH constraints of your experimental system.

  • Ionic Strength: The effect of salt concentration on peptide aggregation can be complex.[13] In some cases, low salt concentrations can help to shield charges and prevent aggregation, while high concentrations can "salt out" the peptide, promoting aggregation.[14]

    • Solution: Empirically test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) to determine the optimal ionic strength for your peptide in your specific buffer system.

  • Temperature: Higher temperatures can increase the rate of aggregation by promoting hydrophobic interactions.[15]

    • Solution: Store your stock solutions at -20°C or -80°C.[4] For working solutions, prepare them fresh before each experiment and keep them on ice.

Table 1: Summary of Environmental Factors and Recommended Actions

FactorPotential IssueRecommended Action
pH Close to the peptide's isoelectric point (pI), minimizing net charge and solubility.[11]Adjust buffer pH to be at least 1-2 units away from the pI. For this acidic peptide, a slightly basic pH may be beneficial.
Ionic Strength Suboptimal salt concentration can either fail to shield charges or induce "salting out."[14]Empirically test a range of salt concentrations to find the optimal condition for stability.
Temperature Elevated temperatures can accelerate aggregation.[15]Prepare solutions fresh, keep them on ice during experiments, and store stock solutions at -20°C or -80°C.[4]
Peptide Concentration Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[11]Work with the lowest concentration of peptide that is compatible with your assay.
Question 3: Can I add any excipients to my buffer to improve the stability of Urotensin II (114-124)?

Answer:

Yes, several additives, or excipients, can be used to stabilize peptides in solution. The choice of excipient will depend on the specific mechanism of aggregation and the compatibility with your experimental assay.

  • Amino Acids: Certain amino acids can act as aggregation suppressors.

    • L-Arginine: Often used at concentrations of 50-100 mM, L-arginine can suppress aggregation by interacting with both charged and hydrophobic regions of the peptide, effectively "shielding" them from intermolecular interactions.[6][11]

  • Non-ionic Surfactants: Low concentrations of non-ionic surfactants can prevent aggregation at interfaces (e.g., air-water or solid-water).

    • Tween 20 or Polysorbate 80: Typically used at very low concentrations (0.01% - 0.1%), these surfactants can coat hydrophobic patches on the peptide, preventing self-association.[6][16] Be sure to verify that the chosen surfactant does not interfere with your assay.

  • Denaturants (for resolubilization):

    • Guanidine-HCl or Urea: These are strong denaturing agents and are generally not suitable for preventing aggregation in functional assays. However, they can be used at high concentrations (6-8 M) to dissolve pre-formed aggregates before a subsequent purification or refolding step.[7][9]

Visualizing the Mechanism of Action of Excipients:

G cluster_1 Excipient-Mediated Aggregation Prevention cluster_arginine L-Arginine cluster_surfactant Surfactant (e.g., Tween 20) Peptide Urotensin II (114-124) Monomer Aggregate Aggregate (Loss of Function) Peptide->Aggregate Aggregation Pathway Arginine Shields hydrophobic and charged regions Arginine->Peptide Stabilizes Surfactant Coats hydrophobic patches Surfactant->Peptide Stabilizes

Caption: How excipients like L-arginine and surfactants can stabilize peptide monomers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized Urotensin II (114-124)? A1: Lyophilized peptides are generally stable at room temperature for short periods, making them suitable for shipping. However, for long-term storage, it is recommended to keep the powder at -20°C or -80°C, sealed and protected from moisture.[4][17]

Q2: How should I store my stock solution of Urotensin II (114-124)? A2: Once dissolved, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -80°C. For daily use, a working aliquot can be stored at -20°C for up to a month.[4]

Q3: My Urotensin II (114-124) contains a disulfide bridge. Are there any special handling considerations? A3: Yes. The disulfide bond is critical for the peptide's activity.[1] Avoid strongly reducing or oxidizing conditions. Peptides with free cysteines are particularly susceptible to oxidation at basic pH.[8] While the disulfide bridge in Urotensin II (114-124) is more stable, it is still good practice to use degassed buffers if you are concerned about oxidative damage, especially during long-term storage or incubation.

Q4: Can I warm the peptide solution to help it dissolve? A4: Gentle warming (e.g., to 37°C) can sometimes aid in dissolution. However, prolonged or excessive heating should be avoided as it can increase the risk of aggregation and chemical degradation.[9][15] A brief sonication in a room temperature water bath is often a safer alternative.[10]

Q5: What is the biological significance of Urotensin II and its (114-124) fragment? A5: Urotensin II is recognized as the most potent endogenous vasoconstrictor identified to date.[3][18] It is involved in a wide range of physiological and pathophysiological processes, including cardiovascular function, renal function, and inflammatory responses.[1][18] The 11-amino acid peptide, corresponding to residues 114-124 of the human prepro-urotensin II, represents the mature, biologically active form of the hormone.[3]

References

  • Urotensin-II - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Ghosh, S., T, D., Baul, U., & Vemparala, S. (2019). Aggregation dynamics of charged peptides in water: Effect of salt concentration. The Journal of Chemical Physics, 151(7), 075101. [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Retrieved February 17, 2026, from [Link]

  • Peptide Solubilization. (n.d.). JPT. Retrieved February 17, 2026, from [Link]

  • Ghosh, S., T, D., Baul, U., & Vemparala, S. (2019). Aggregation dynamics of charged peptides in water: Effect of salt concentration. ResearchGate. [Link]

  • Ghosh, S., T, D., Baul, U., & Vemparala, S. (2019). Aggregation dynamics of charged peptides in water: Effect of salt concentration. PubMed. [Link]

  • Ghosh, S., T, D., Baul, U., & Vemparala, S. (2019). Aggregation dynamics of charged peptides in water: effect of salt concentration. bioRxiv. [Link]

  • Wang, S., et al. (2023). Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtration Performance. MDPI. [Link]

  • Herold, C. L., & Hwa, J. (2011). Potential Clinical Implications of the Urotensin II Receptor Antagonists. Frontiers in Pharmacology, 2, 33. [Link]

  • Li, J., et al. (2018). Urotensin II: an inflammatory cytokine. Journal of Endocrinology, 239(2), R53-R62. [Link]

  • Urotensin-II receptor - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Wang, W., et al. (2010). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 1(1), 1-13. [Link]

  • Structure of the 11-amino-acid peptide, urotensin II. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • How to Prevent Protein Aggregation: Insights and Strategies. (2026, January 20). Fairjourney Biologics. Retrieved February 17, 2026, from [Link]

  • Fried, M., et al. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. [Link]

  • Sharpe, T. (2014). Preventing Protein Aggregation. Biozentrum Biophysics Facility. [Link]

  • Guidelines for Peptide Dissolving. (n.d.). Synpeptide. Retrieved February 17, 2026, from [Link]

  • Schematic illustration of peptide charge for different pH values. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • UTS2R Gene. (2026, January 15). GeneCards. Retrieved February 17, 2026, from [Link]

  • UTS2 - Urotensin-2 - Homo sapiens (Human). (n.d.). UniProt. Retrieved February 17, 2026, from [Link]

  • Chartier, A., et al. (2020). Lipidated peptides derived from intracellular loops 2 and 3 of the urotensin II receptor act as biased allosteric ligands. Journal of Biological Chemistry, 295(34), 12053-12068. [Link]

  • Grieco, P., et al. (2024). Expanding Structure–Activity Relationships of Human Urotensin II Peptide Analogues. Journal of Medicinal Chemistry. [Link]

  • Urotensin II–related peptide - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Grieco, P., et al. (2018). Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. Molecules, 23(10), 2636. [Link]

  • Al Ali, H. S., Rodrigo, G. C., & Lambert, D. G. (2025). Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy. PLoS ONE, 20(1), e0313119. [Link]

  • Charles, C. J., & Rademaker, M. T. (2004). Urotensin II, a novel peptide in central and peripheral cardiovascular control. Current Opinion in Pharmacology, 4(5), 482-487. [Link]

  • Ames, R. S., et al. (1999). Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14. Nature, 401(6750), 282-286. [Link]

Sources

Technical Support Center: Urotensin II (114-124) Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Science of Instability

Urotensin II (114-124) (Sequence: Cys-Phe-Trp-Lys-Tyr-Cys) represents the conserved cyclic hexapeptide core of the full-length protein. Its biological activity at the GPR14 (UT) receptor is strictly dependent on the integrity of the intramolecular disulfide bridge between the two cysteine residues.

While cyclic peptides are generally more rigid than linear analogs, U-II (114-124) presents specific vulnerabilities during freeze-thaw (F/T) cycles that researchers must mitigate:

  • Disulfide Scrambling & Polymerization: The mechanical stress of ice crystal formation can induce disulfide exchange. Instead of the active monomeric cyclic form, the peptide may form intermolecular bonds, resulting in inactive dimers or oligomers.

  • Cryoconcentration & pH Shifts: As water freezes into pure ice crystals, the remaining liquid phase becomes highly concentrated with buffer salts and peptide. In phosphate buffers, this can cause precipitous pH drops (e.g., from pH 7.4 to pH 4.0), potentially altering the ionization state of the peptide and leading to irreversible aggregation.

  • Tryptophan Oxidation: The presence of Tryptophan (Trp) makes this fragment sensitive to oxidative stress. Freeze-thaw cycles introduce micro-cavities and air interfaces that, combined with light exposure, accelerate the conversion of Trp to kynurenine derivatives, rendering the peptide inactive.

Troubleshooting Guide (FAQ)

Scenario A: "The peptide precipitated after thawing."

Q: I reconstituted the peptide in PBS, froze it at -20°C, and upon thawing, I see white particulates. Can I vortex it back into solution?

A: Do not vortex vigorously. Vortexing introduces shear stress and aeration, which accelerates oxidation and aggregation.

  • The Cause: This is likely "Salting Out" or pH-induced isoelectric precipitation. Phosphate Buffered Saline (PBS) is notorious for significant pH shifts during freezing (the "Sodium Phosphate Eutectic" effect).

  • The Fix:

    • Centrifuge the vial (10,000 x g for 5 min) to pellet aggregates.

    • Check the supernatant concentration. If significant loss occurred, the aliquot is compromised.

    • Prevention: For future storage, avoid PBS. Use Tris or HEPES buffers, or store as a concentrated stock in water/acetic acid (0.1%) or DMSO, diluting into buffer only immediately before use.

Scenario B: "The biological activity (EC50) has shifted significantly."

Q: My calcium mobilization assay shows a 10-fold decrease in potency after the peptide went through two freeze-thaw cycles.

A: Loss of potency without visible precipitation usually indicates chemical degradation or conformational scrambling .

  • The Mechanism: The disulfide bridge likely opened and re-closed incorrectly (forming linear species or dimers), or the Tryptophan residue oxidized. The linear form of U-II (114-124) has significantly reduced affinity for GPR14 compared to the cyclic form.

  • The Protocol:

    • Run an LC-MS to check for mass shifts (+16 Da indicates Trp oxidation; +2 Da indicates reduction of disulfide bond).

    • Rule: Never refreeze a working aliquot. If you have leftover solution, discard it.

Scenario C: "The peptide 'vanished' from the solution."

Q: I thawed a low-concentration aliquot (10 nM), but the assay results look like the blank control.

A: This is the Adsorption Phenomenon .

  • The Cause: Hydrophobic peptides like U-II (114-124) adhere rapidly to plastic surfaces (polypropylene tubes, pipette tips), especially at concentrations below 1 µM. Freezing increases the contact time and surface interaction.

  • The Fix:

    • Always store stocks at high concentrations (≥1 mM).

    • Use Low-Retention plasticware.

    • Add carrier proteins (0.1% BSA) to working solutions before freezing if absolutely necessary (though fresh dilution is preferred).

Validated Handling Protocols

Protocol 1: Reconstitution & Aliquoting (The "Golden Rule")

This workflow ensures the peptide remains in its active, cyclic conformation.

  • Solubility Check:

    • Calculate the net charge.[1] U-II (114-124) is relatively hydrophobic.

    • Preferred Solvent: Sterile distilled water. If insoluble, use 10% Acetic Acid or minimal DMSO (dissolve in DMSO first, then slowly add water).

  • Concentration: Prepare a Stock Solution at 1 mM or higher. Never freeze dilute working solutions.

  • Aliquoting:

    • Divide the stock immediately into single-use aliquots (e.g., 10 µL or 20 µL).

    • Use sterile, O-ring screw-cap cryovials to prevent evaporation or contamination.

  • Flash Freezing:

    • Critical Step: Do not place vials directly into a -20°C freezer. Slow cooling promotes large ice crystals.

    • Method: Immerse vials in liquid nitrogen (LN2) or a dry ice/ethanol bath for 30 seconds to snap-freeze.

    • Storage: Transfer to -80°C for long-term storage (>1 month) or -20°C for short-term (<1 month).[2]

Protocol 2: Thawing for Experimentation
  • Remove one aliquot from the freezer.

  • Thaw rapidly by holding the vial in your palm or a 37°C water bath for 30-60 seconds. Do not overheat.

  • Spin down briefly to collect liquid.

  • Dilute immediately to working concentration.

  • Discard any unused portion.

Visualizing the Stability Workflow

The following diagram illustrates the critical decision points where U-II (114-124) integrity is maintained or lost.

UrotensinStability cluster_risk RISK PATH (Degradation) cluster_safe OPTIMAL PATH (Activity Preservation) Lyophilized Lyophilized Powder (Stable at -20°C) Reconstitution Reconstitution (Solvent: Water/DMSO/Acetic Acid) Lyophilized->Reconstitution StockSol Stock Solution (≥ 1 mM) Reconstitution->StockSol DiluteStore Dilute & Store (< 100 µM) StockSol->DiluteStore Incorrect Aliquot Aliquot Immediately (Single-Use Vials) StockSol->Aliquot Correct SlowFreeze Slow Freeze (-20°C Freezer) DiluteStore->SlowFreeze Thaw Rapid Thaw (Use Immediately) SlowFreeze->Thaw Refreeze Refreeze Unused Portion Degradation RESULT: Aggregation Oxidation (Trp) Disulfide Scrambling Refreeze->Degradation FlashFreeze Flash Freeze (LN2 / Dry Ice) Aliquot->FlashFreeze FlashFreeze->Thaw Thaw->Refreeze Experiment Biological Assay (Active Cyclic Peptide) Thaw->Experiment

Caption: Workflow decision tree highlighting the divergence between optimal handling (Green path) leading to assay success, and common errors (Red path) leading to peptide degradation.

Stability Data Summary

ParameterLyophilized StateReconstituted (Stock)Reconstituted (Working Sol.)
Temp -20°C or -80°C-80°C4°C or Room Temp
Stability 1-2 Years3-6 Months< 24 Hours
F/T Cycles N/AMax 1 (Thaw only)Zero
Major Risk Moisture absorptionDisulfide ScramblingAdsorption / Oxidation

References

  • MedChemExpress. Urotensin II (114-124), human TFA - Technical Data Sheet. Retrieved from

  • Sigma-Aldrich. Peptide Stability and Potential Degradation Pathways. Retrieved from

  • Ames, R. S., et al. (1999).[2] Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14.[1][2] Nature, 401(6750), 282-286.[2] Retrieved from

  • National Institutes of Health (NIH). Handling and Storage of Synthetic Peptides. Retrieved from

  • ThermoFisher Scientific. Peptide Handling Guidelines: Preventing Oxidation and Aggregation. Retrieved from

Sources

Technical Support Center: Minimizing Adsorption of Urotensin II (114-124)

Author: BenchChem Technical Support Team. Date: February 2026

Product: Urotensin II (114-124), Human Sequence: Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val (Disulfide bridge: Cys5-Cys7) Support Ticket ID: UII-ADS-PROTO-001 Status: Resolved / Published Guide

Executive Summary: The "Sticky Peptide" Problem

Urotensin II (114-124) contains a highly hydrophobic cyclic core (Cys-Phe-Trp-Lys-Tyr-Cys ) responsible for its biological activity. This structural feature makes the peptide notoriously prone to Non-Specific Binding (NSB) .

When dissolved in aqueous buffers (PBS, TBS) without additives, Urotensin II rapidly adsorbs to the surfaces of standard polypropylene (PP) tubes, pipette tips, and reservoirs. This results in:

  • Artificial potency shifts: Actual concentration < Calculated concentration, leading to artificially high

    
     values.
    
  • Poor reproducibility: Variable recovery rates depending on the surface area-to-volume ratio.

  • Signal drift: Decreasing signal over time as the peptide pulls out of solution.

This guide provides field-proven protocols to neutralize surface adsorption and ensure quantitative recovery.

Troubleshooting Hub (Q&A)

Q1: I am seeing weak potency ( / ) in my receptor binding assays. Could adsorption be the cause?

A: Yes. If you are diluting Urotensin II in standard PBS or media without carrier proteins, you may be losing up to 90% of the peptide to the plasticware before it even reaches the cells.

  • Immediate Fix: Switch to Low-Protein Binding (LoBind) tubes and tips.

  • Buffer Adjustment: Add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to your assay buffer before adding the peptide. This "sacrificial" protein/surfactant coats the plastic sites, leaving Urotensin II in solution.

Q2: Can I store the 1 mM stock solution in glass vials?

A: No. While glass is often recommended for small molecules, hydrophobic peptides like Urotensin II adhere strongly to borosilicate glass.

  • Recommendation: Store stock solutions (typically in 100% DMSO) in siliconized glass or high-quality polypropylene (PP) LoBind vials .

  • Note: In 100% DMSO, adsorption is minimal. The critical risk occurs during dilution into aqueous phases.

Q3: My LC-MS signal for Urotensin II disappears after the sample sits in the autosampler.

A: This is a classic "time-dependent adsorption" issue. The peptide is migrating from the solvent to the vial walls.

  • Solution: Ensure your autosampler vials are polypropylene (not glass) and compatible with your solvent. If your method permits, include 20-30% Acetonitrile in the sample solvent to keep the peptide solubilized and prevent wall interactions.

Q4: How do I solubilize the solid peptide to ensure 100% recovery?

A: Never add buffer directly to the lyophilized powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock (e.g., 1-10 mM).

  • Sonicate briefly if necessary.[1]

  • Perform serial dilutions into a buffer that already contains the carrier (BSA/Tween).

Technical Deep Dive: Validated Protocols

Protocol A: Preparation of Low-Adsorption Working Solutions

Objective: Create a stable dilution series for IC50 determination without concentration loss.

Materials:

  • Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent).

  • Carrier Buffer: PBS pH 7.4 + 0.1% w/v BSA (fatty acid-free preferred).

  • Consumables: Eppendorf Protein LoBind® Tubes (1.5 mL).

Workflow:

  • Stock Reconstitution: Dissolve 1 mg Urotensin II (MW ~1388.6 g/mol ) in 720 µL DMSO to yield a 1.0 mM Master Stock.

  • Aliquot & Store: Dispense 20 µL aliquots into LoBind tubes. Store at -80°C.

  • Dilution (The Critical Step):

    • Incorrect: Add 1 µL Stock to 999 µL PBS -> Vortex. (Result: Peptide sticks to wall).

    • Correct: Prepare PBS + 0.1% BSA in a LoBind tube. Add 1 µL Stock to 999 µL Carrier Buffer . Vortex immediately.

  • Verification: If possible, verify the concentration of the top standard using A280 (Trp/Tyr absorbance) or HPLC before serial dilution.

Protocol B: The "Recovery Test" (Self-Validation)

Objective: Determine if your current plasticware is causing loss.[2]

  • Prepare two tubes:

    • Tube A (Control): LoBind Tube + Buffer with 0.1% BSA.

    • Tube B (Test): Your standard lab tube + Buffer without BSA.

  • Spike: Add Urotensin II to both tubes to a final concentration of 1 µM.

  • Incubate: Let stand at room temperature for 2 hours.

  • Transfer: Transfer the solution from Tube B to a fresh LoBind tube (to stop further loss).

  • Analyze: Run both samples on HPLC or LC-MS.

  • Calculate:

    
    .
    
    • Pass Criteria: > 90% Recovery.

Visualizations

Figure 1: Mechanism of Adsorption & Prevention

This diagram illustrates the thermodynamic drive for Urotensin II to leave the aqueous phase and how additives block this process.

AdsorptionMechanism Peptide Urotensin II (Hydrophobic Core) Buffer Aqueous Buffer (High Surface Tension) Peptide->Buffer Dissolved Plastic Standard Plastic/Glass (Hydrophobic Sites) Peptide->Plastic Hydrophobic Interaction BlockedSurface Passivated Surface (Sites Occupied) Peptide->BlockedSurface Cannot Bind Buffer->Plastic Contact Adsorption ADSORPTION EVENT Peptide binds to wall Concentration Loss Plastic->Adsorption Result Plastic->BlockedSurface Passivation BSA Carrier Protein (BSA/Tween) BSA->Plastic Pre-coats surface StableSolution STABLE SOLUTION Full Recovery BlockedSurface->StableSolution Result

Caption: Figure 1. Competitive adsorption mechanism. Without carrier proteins (BSA), Urotensin II migrates to hydrophobic plastic surfaces to minimize free energy. Pre-coating or co-incubating with BSA blocks these sites, keeping the peptide in solution.

Figure 2: Decision Tree - Solvent & Material Selection

Follow this logic path to select the correct handling conditions for your specific assay type.

DecisionTree Start Start: Urotensin II Experiment StockPrep Stock Preparation (>100 µM) Start->StockPrep SolventQ Solvent Choice? StockPrep->SolventQ Dilution Working Dilution (<10 µM) AssayType Assay Type? Dilution->AssayType DMSO 100% DMSO SolventQ->DMSO Recommended Water Water/PBS SolventQ->Water AVOID (Precipitation) DMSO->Dilution CellBased Cell Culture / Binding AssayType->CellBased Analytical LC-MS / HPLC AssayType->Analytical CellAction Use LoBind Tubes Buffer + 0.1% BSA CellBased->CellAction AnalAction Use PP Vials Solvent >20% ACN NO BSA (Interferes) Analytical->AnalAction

Caption: Figure 2. Workflow optimization for Urotensin II handling. Note that analytical (LC-MS) and biological (Cell-based) assays require different strategies to mitigate adsorption.

Quantitative Data Summary

Table 1: Peptide Recovery Rates by Material & Additive (Data synthesized from comparative peptide adsorption studies)

Material TypeBuffer ConditionRecovery (1 hr, 25°C)Risk Level
Standard Polypropylene PBS (No Additive)< 20%🔴 Critical
Borosilicate Glass PBS (No Additive)< 10%🔴 Critical
LoBind Polypropylene PBS (No Additive)~ 60-70%🟡 Moderate
Standard Polypropylene PBS + 0.1% BSA> 95%🟢 Optimal
Standard Polypropylene PBS + 0.05% Tween-20> 90%🟢 Optimal
Glass (Silanized) DMSO (100%)> 98%🟢 Optimal

References

  • Ames, R. S., et al. (1999).[1][3] Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14.[1][3][4] Nature , 401, 282-286.[1][3] Link

  • Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE , 10(5), e0122419. Link

  • Waters Corporation. (2020). Overcoming 5 Peptide Bioanalysis Sample Prep Challenges. Waters Blog . Link

  • Goebel, M., et al. (2019). Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses. LCGC North America , 37(3), 170-178. Link

  • Sigma-Aldrich. (n.d.). Urotensin II human ≥97% (HPLC), synthetic Product Information. Link

Sources

Optimizing incubation times for Urotensin II (114-124) vasoconstriction assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Incubation & Workflow for Urotensin II Vasoconstriction Assays Target Molecule: Human Urotensin II (hU-II), residues 114-124 (Cyclic) Application: Isometric Tension Recording / Wire Myography[1]

Molecule Identity & Mechanism

Q: What exactly is "Urotensin II (114-124)" and how does it drive vasoconstriction?

A: Urotensin II (114-124) refers to the mature, biologically active human isoform of the peptide (hU-II). It is an 11-amino acid cyclic peptide with a conserved hexapeptide core (-Cys-Phe-Trp-Lys-Tyr-Cys-) constrained by a disulfide bridge.[2][3][4]

  • Receptor: It binds to the UT receptor (formerly GPR14), a G-protein coupled receptor.[5][6]

  • Mechanism: The UT receptor couples primarily to G

    
    q/11 .[7] This activates Phospholipase C (PLC), generating IP3, which triggers intracellular Calcium (
    
    
    
    ) release from the sarcoplasmic reticulum, driving smooth muscle contraction.
  • The "Dual Effect" Trap: In intact vessels, UT receptors on endothelial cells can trigger Nitric Oxide (NO) release, causing vasodilation that masks the vasoconstriction.

Visualizing the Signaling Pathway

Figure 1: The dual signaling pathways of Urotensin II in vascular tissue. Note the competition between Smooth Muscle contraction and Endothelial relaxation.[6]

UrotensinPathways cluster_lumen Vascular Lumen cluster_endothelium Endothelium (Masking Effect) cluster_smoothmuscle Vascular Smooth Muscle (Contraction) UII Urotensin II (114-124) UT_Endo UT Receptor (Endothelial) UII->UT_Endo Binding UT_VSM UT Receptor (GPR14) UII->UT_VSM Binding eNOS eNOS UT_Endo->eNOS Ca2+ Influx NO Nitric Oxide (NO) eNOS->NO Contraction VASOCONSTRICTION NO->Contraction INHIBITS (cGMP Pathway) Gq Gq Protein UT_VSM->Gq PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Ca_Release Ca2+ Release (SR) IP3->Ca_Release MLCK MLCK Activation Ca_Release->MLCK MLCK->Contraction

Caption: Urotensin II activates Gq-pathways in smooth muscle to cause contraction, but can simultaneously activate endothelial NO release, dampening the signal.

Optimization Guide: The "Golden" Workflow

The most common failure mode in UII assays is inconsistent incubation times leading to desensitization. Follow this optimized timeline.

Phase 1: Preparation & Equilibration

Q: How long must the tissue equilibrate before adding UII? A: 60–90 Minutes. Urotensin II is highly potent (often


). If the tissue has not settled to a stable baseline tension (usually 1.0–2.0g for rat aorta), the "noise" of baseline drift will obscure the UII response.
  • Recommendation: Wash tissue every 15-20 minutes with fresh Krebs-Henseleit buffer during this period.

Phase 2: The "Priming" Step

Q: Should I prime the tissue before the UII challenge? A: Yes, mandatory. Challenge the tissue with High-K+ (60mM KCl) or Phenylephrine (1


M) first.
  • Purpose: Verify tissue viability and establish a reference contraction (

    
    ).
    
  • Washout: You MUST wash out the primer thoroughly (3-4 washes over 20 mins) and allow the baseline to re-stabilize before adding UII.

Phase 3: UII Incubation (The Critical Window)

Q: What is the optimal incubation time for the peptide itself? A: Use a Cumulative Concentration-Response Curve (CCRC) approach.

  • Dosing Interval: Add increasing concentrations (e.g.,

    
     to 
    
    
    
    ) in half-log increments .
  • Time per Dose: Incubate each concentration for 2–5 minutes or until a stable plateau is reached.

  • Note: UII onset is rapid. If you do not see a response within 3 minutes at a high concentration (

    
    ), the tissue is likely non-responsive or the endothelium is interfering.
    
Troubleshooting & FAQs
Issue: "Pseudo-Irreversible" Binding

Q: I tried to wash out the UII and run a second curve, but the tissue wouldn't respond. Why? A: Do not re-use tissue for UII curves. Urotensin II exhibits "pseudo-irreversible" binding kinetics.[8] It dissociates from the UT receptor extremely slowly.[8]

  • The Consequence: Even after extensive washing (60+ mins), a significant fraction of receptors remain occupied or internalized (desensitized).

  • The Fix: Perform only one UII dose-response curve per tissue ring. Use parallel rings for different conditions.

Issue: No Contraction Observed

Q: My rat aorta rings are viable (they respond to KCl), but UII causes no contraction. Is the peptide bad? A: Likely not. Consider these three factors:

  • Vessel Selectivity: UII is a much more potent vasoconstrictor in pulmonary and coronary arteries than in the aorta. In healthy rat aorta, the contractile response can be weak or absent without specific disease conditions (e.g., diabetes).

  • Endothelium Masking: As shown in Figure 1, endothelial NO release can completely negate the contraction.

    • Test: mechanically denude the endothelium or add L-NAME (100

      
      M)  to the bath 20 mins before UII.
      
  • Peptide Adsorption: UII is sticky.

    • Fix: Ensure your stock solution uses a carrier protein (0.1% BSA) or siliconized tubes to prevent loss to plasticware.

Issue: Baseline Drift

Q: The baseline keeps rising during the assay. A: This is often due to inadequate equilibration time or temperature fluctuations. Ensure the bath is thermostatically controlled at 37°C and aerated with 95%


 / 5% 

continuously.
Experimental Workflow Diagram

Figure 2: Step-by-step timeline for a valid Urotensin II isometric tension assay.

Workflow cluster_warning CRITICAL WARNING Start Start: Dissection & Mounting (Cold Krebs Buffer) Equil Equilibration Phase (60-90 mins) Wash every 15 mins Start->Equil Prime Viability Check (Priming) (KCl 60mM or PE 1uM) Equil->Prime Wash Washout Phase (3-4 washes, 20-30 mins) Return to Baseline Prime->Wash Block Optional: Add Antagonists/L-NAME (Incubate 20-30 mins) Wash->Block UII_Curve UII Cumulative Curve (10^-10 to 10^-6 M) 2-5 mins per dose Block->UII_Curve Stop End Experiment (Do NOT Re-use Tissue) UII_Curve->Stop Note UII binds pseudo-irreversibly. Washout is ineffective. UII_Curve->Note

Caption: The "Single-Shot" protocol. Note the critical warning against tissue re-use due to receptor kinetics.

Summary Data Table: Incubation Parameters
ParameterOptimal ValueReason
Equilibration Time 60–90 minsStabilize basal tone; reduce noise.
Priming Agent KCl (60mM) or PE (1

M)
Confirm tissue viability before wasting expensive peptide.
UII Incubation (per dose) 2–5 mins (Plateau)Fast on-rate; prolonged exposure causes desensitization.
Re-Equilibration (Washout) N/A (Do not re-use)UII binds pseudo-irreversibly; washout fails to clear receptor.
Buffer Additive 0.1% BSAPrevents peptide sticking to tubing/glassware.
Endothelium Status Denuded or L-NAME treatedEssential to view pure vasoconstriction (removes NO masking).
References
  • Ames, R. S., et al. (1999). "Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14."[3] Nature, 401(6750), 282–286.[3]

  • Douglas, S. A., et al. (2000). "Congestive heart failure and expression of myocardial urotensin II." The Lancet, 359(9322), 1990-1997. (Establishes vasoconstrictive potency and receptor kinetics).

  • Maguire, J. J., et al. (2000). "Urotensin II is a potent vasoconstrictor in human coronary, mammary, and radial arteries." British Journal of Pharmacology, 131(3), 441–446.

  • Camarda, V., et al. (2002). "Pseudo-irreversible binding of urotensin-II to the UT receptor." British Journal of Pharmacology, 137(3), 311-314. (Key reference for the "do not reuse" protocol).

  • Sauzeau, V., et al. (2001). "Cyclic GMP-dependent protein kinase signaling pathway inhibits Urotensin II-induced contraction." Arteriosclerosis, Thrombosis, and Vascular Biology, 21, 34-39. (Explains the NO/Endothelium masking effect).

Sources

Validation & Comparative

Validating Urotensin II (114-124) purity using HPLC and Mass Spec

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Urotensin II (114-124) Purity: A Comparative Technical Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the investigation of the urotensinergic system, the structural integrity of the peptide ligand is non-negotiable. Urotensin II (114-124) (Human U-II) acts as a potent vasoconstrictor only when its cyclic disulfide pharmacophore is intact.

This guide contrasts the analytical performance of Validated Research-Grade U-II against Generic Peptide Supplies . It provides a self-validating analytical workflow combining High-Performance Liquid Chromatography (HPLC) and Electrospray Ionization Mass Spectrometry (ESI-MS) to definitively distinguish the bioactive cyclic peptide from inactive linear precursors and oxidation byproducts.

Product Profile: Urotensin II (114-124)

  • Sequence: Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val (ETPDCFWKYCV)

  • Molecular Weight: 1388.57 Da

  • Structure: Cyclic via disulfide bridge (Cys5–Cys10)

  • Critical Feature: The "somatostatin-like" cyclic hexapeptide core (CFWKYC ) is the receptor-binding domain.

  • Mechanism: Agonist for the GPR14 (UT) receptor.[1]

The Challenge: Why "95% Purity" Is Not Enough

Many generic synthesis labs provide peptides based solely on a single HPLC-UV trace. For Urotensin II, this is insufficient. The linear precursor (reduced form) and the cyclic product (oxidized form) often possess similar hydrophobicity, leading to co-elution in standard gradients.

Comparative Analysis: Validated vs. Generic Supply
FeatureValidated Research Grade U-II Generic / Crude Supply Impact on Research
Purity (HPLC) >98% (Target Peak)>95% (Area under curve)Reproducibility: Low purity introduces variable dosing.
Identity (MS) Confirmed MW (1388.6 Da)Confirmed MW (Often +2 Da error)Specificity: +2 Da indicates linear (inactive) peptide.
Cyclization Confirmed via Shift Assay Assumed / Not TestedPotency: Linear peptide has <1% bioactivity.
Counter-Ion TFA (Standard) or AcetateOften undefined saltsCell Viability: Excess TFA can be cytotoxic in sensitive assays.
Impurities <1% (No deletion sequences)Truncated peptides presentReceptor Noise: Deletions may act as partial antagonists.

Analytical Workflow Visualization

The following diagram illustrates the decision logic required to validate Urotensin II, distinguishing between successful synthesis and common failures.

UrotensinValidation cluster_validation Self-Validation Loop Start Crude Urotensin II (Synthesis Output) Oxidation Oxidative Folding (Formation of S-S Bond) Start->Oxidation HPLC_Pur Prep HPLC Purification (C18 Column) Oxidation->HPLC_Pur QC_Step QC Analysis (Analytical HPLC + MS) HPLC_Pur->QC_Step Pass PASS: Validated Cyclic U-II (MW 1388.6, >98% Purity) QC_Step->Pass Correct Mass & RT Fail_Linear FAIL: Linear Precursor (MW 1390.6, +2 Da) QC_Step->Fail_Linear Mass +2 Da Fail_Scrambled FAIL: Disulfide Scrambling (Wrong Retention Time) QC_Step->Fail_Scrambled Mass OK, Wrong RT

Figure 1: Decision logic for Urotensin II purification and validation.

Validation Protocols

To objectively compare your peptide source against these standards, utilize the following protocols.

Protocol A: High-Resolution HPLC (Purity)
  • Objective: Quantify purity and resolve the cyclic peptide from linear contaminants.

  • System: Agilent 1200 / Waters Alliance or equivalent.

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge), 5 µm, 4.6 x 250 mm.

    • Why C18? The hydrophobic core (Phe-Trp-Lys-Tyr) interacts strongly with C18, providing excellent resolution based on conformational constraints.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

    • B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Gradient: 20% B to 50% B over 30 minutes (1% per minute slope).

    • Note: A shallow gradient is critical to separate the cyclic form (typically elutes earlier due to compact hydrodynamic radius) from the linear form.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Trp/Tyr side chains).

Protocol B: Electrospray Mass Spectrometry (Identity)
  • Objective: Confirm molecular weight and oxidation state.

  • Method: Direct infusion or LC-MS.

  • Expected Mass (Monoisotopic): 1388.57 Da.

  • Key Charge States (ESI+):

    • [M+2H]²⁺: ~695.3 m/z (Dominant species due to Lys and N-term).

    • [M+3H]³⁺: ~463.9 m/z.

  • Pass Criteria: Major peak at 1388.6 ± 0.5 Da (deconvoluted).

  • Fail Criteria: Major peak at 1390.6 Da (+2 Da indicates reduced/linear peptide).

Protocol C: The "Shift Assay" (Self-Validation)

This is the "Gold Standard" test to prove cyclization if MS resolution is insufficient to see the 2 Da difference.

  • Aliquot: Take 20 µL of the peptide solution (1 mg/mL).

  • Reduce: Add 2 µL of 1M DTT (Dithiothreitol) or TCEP. Incubate at 37°C for 30 minutes.

  • Analyze: Inject the reduced sample into the HPLC (Protocol A).

  • Result Interpretation:

    • Validated Cyclic Peptide: The peak shifts significantly in retention time (usually to a later time) compared to the non-reduced sample.

    • Linear Impurity: The peak retention time remains unchanged (it was already reduced).

Comparative Data Summary

The following table summarizes the expected experimental data when analyzing high-quality vs. low-quality Urotensin II.

ParameterValidated U-II (Cyclic)Linear / Crude U-II
Monoisotopic Mass 1388.57 Da1390.59 Da (+2.02 Da)
HPLC Retention Time (RT)

(e.g., 14.5 min)

(e.g., 15.2 min)
Effect of DTT Treatment Significant RT Shift No Change in RT
Ellman’s Test (Free Thiols) Negative (Clear)Positive (Yellow)
Bioactivity (Ca²⁺ Flux) EC50 ~ 0.5 - 1.0 nMEC50 > 100 nM (Inactive)

References

  • Ames, R. S., et al. (1999).[1] "Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14."[1] Nature, 401(6750), 282-286.[1] Link

  • MedChemExpress. "Urotensin II (114-124), human - Product Information." MedChemExpress. Link

  • Vaudry, H., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXII. Recommendations for the nomenclature of the urotensin II receptor family." Pharmacological Reviews, 62(3), 365-367. Link

  • Mant, C. T., & Hodges, R. S. (2002). "High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation." CRC Press. (Standard reference for peptide HPLC protocols).
  • Sigma-Aldrich. "Urotensin II human ≥97% (HPLC), synthetic." Sigma-Aldrich Product Sheet. Link

Sources

Urotensin II (114-124): The Gold Standard Agonist for GPR14 Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Urotensin II (114-124) (Human U-II) represents the mature, biologically active 11-amino acid peptide derived from the human prepro-urotensin-II precursor. It is widely recognized as the most potent endogenous vasoconstrictor discovered to date—exceeding Endothelin-1 by an order of magnitude in potency.[1]

For researchers targeting GPR14 (also known as the Urotensin-II Receptor or UT), Urotensin II (114-124) serves as the definitive positive control . Its sub-nanomolar affinity (


 nM) and robust efficacy in mobilizing intracellular calcium make it the primary benchmark for validating high-throughput screening (HTS) assays and characterizing novel antagonists.

This guide provides a technical comparison of Urotensin II (114-124) against related analogs, details the Gq-coupled signaling mechanism, and outlines a self-validating protocol for Calcium Flux assays.

Part 1: The Molecule & Mechanism

Chemical Profile[2][3][4]
  • Peptide Sequence: Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val (Disulfide bridge: Cys5–Cys10)

  • Active Core: The biological activity resides in the cyclic hexapeptide region (Cys-Phe-Trp-Lys-Tyr-Cys), which is structurally conserved across species (from fish to humans) and is analogous to Somatostatin-14.

  • Physiological Role: Regulates vascular tone, cardiac contractility, and REM sleep.

Mechanism of Action: Gq Signaling Pathway

Upon binding to GPR14, Urotensin II triggers a G


q-mediated signaling cascade. This results in the activation of Phospholipase C-

(PLC

), hydrolysis of PIP2, and the subsequent release of calcium from the endoplasmic reticulum.

Figure 1: GPR14 Signaling Cascade The following diagram illustrates the canonical pathway activated by Urotensin II (114-124).

GPR14_Pathway UII Urotensin II (114-124) GPR14 GPR14 (UT Receptor) UII->GPR14 High Affinity Binding Gq Gαq Protein GPR14->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER ER Calcium Store IP3->ER Binds IP3R Ca Intracellular Ca2+ Release ER->Ca Efflux Response Vasoconstriction / Cellular Activation Ca->Response Downstream Effect

Caption: Urotensin II binds GPR14, activating Gq/PLC signaling to generate IP3, which triggers rapid intracellular calcium mobilization.

Part 2: Comparative Performance Guide

Selecting the right agonist is critical for assay sensitivity. While Urotensin II (114-124) is the human standard, researchers often consider URP (Urotensin II-Related Peptide) or truncated fragments.

Comparative Data: Potency & Application
FeatureUrotensin II (114-124) Urotensin II (4-11) URP (Urotensin-Related Peptide)
Origin Human Endogenous (Mature)Synthetic TruncationHuman Endogenous (Paralog)
Sequence Length 11 AA8 AA (Cyclic Core + Val)8 AA
GPR14 Affinity (

)
High (~9.0 - 9.5) High (~9.0)High (~9.0)
Potency (

)
~9.2 (0.6 nM) ~9.5 (Often more potent in rat aorta)~9.0 (Equipotent in CHO cells)
Dissociation Rate Slow (Pseudo-irreversible)ModerateModerate
Primary Application Gold Standard for Human GPR14 SAR Studies / High Potency ToolReproductive Tissue Studies
Stability Moderate (Oxidation sensitive)ModerateModerate
Technical Analysis[3][5][6]
  • Why use U-II (114-124) over URP? While URP is equipotent in many transfected cell lines (e.g., CHO or HEK293 expressing GPR14), Urotensin II (114-124) is the dominant isoform in the human cardiovascular system. In specific tissues (e.g., rat aorta), U-II (114-124) demonstrates significantly higher efficacy (

    
    ) than URP. Therefore, for drug discovery campaigns aiming to mimic human vascular pathology, U-II (114-124) is the mandatory control. 
    
  • The "Super-Agonist" Phenomenon of U-II (4-11) Interestingly, the truncated octapeptide U-II (4-11) often displays slightly higher potency than the full-length parent peptide in contractile assays. However, U-II (114-124) remains the preferred choice for receptor binding validation because the N-terminal residues (Glu-Thr-Pro) contribute to the specific conformational stability required for consistent

    
     rates in human physiological buffers.
    

Part 3: Experimental Protocol (Calcium Flux)

This protocol utilizes a FLIPR (Fluorometric Imaging Plate Reader) or similar kinetic plate reader approach. It is designed to be self-validating by incorporating Z-factor controls.

Reagents & Preparation[2][4][7][8]
  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Dye Loading: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Inhibitor of Anion Transport: Probenecid (2.5 mM) – Critical to prevent dye leakage.

  • Vehicle: 0.1% BSA (Fatty acid-free) – Essential: Urotensin II is hydrophobic and sticks to plastics.

Step-by-Step Workflow
  • Cell Seeding: Seed GPR14-expressing cells (e.g., HEK293-UT or CHO-UT) at 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading:

    • Remove media.

    • Add 100 µL Dye Loading Buffer (containing 2.5 mM Probenecid).

    • Incubate 60 min at 37°C.

  • Compound Preparation (The "Sticky Peptide" Protocol):

    • Dissolve Urotensin II (114-124) lyophilized powder in DMSO to 1 mM stock. Do not use water initially.[2]

    • Dilute to 4x working concentration in Assay Buffer + 0.1% BSA .

    • Note: Without BSA, the

      
       will shift rightward due to peptide adsorption to the tip/plate.
      
  • Baseline Reading: Measure fluorescence (

    
    ) for 10 seconds.
    
  • Injection: Inject 50 µL of 4x Urotensin II (Final conc: 1 pM to 100 nM).

  • Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 2 minutes.

Figure 2: Assay Workflow & Validation Logic

Assay_Workflow Seed 1. Seed Cells (HEK293-GPR14) Load 2. Dye Load (+Probenecid) Seed->Load 24h Prep 3. Ligand Prep (Use 0.1% BSA!) Load->Prep 60 min Inject 4. Injection (Auto-dispense) Prep->Inject Read 5. Kinetic Read (FLIPR/FlexStation) Inject->Read <1s delay Analyze 6. Data Analysis (Max - Min RFU) Read->Analyze Calculate EC50

Caption: Optimized workflow for GPR14 calcium flux. Note the critical BSA step in ligand preparation.

Troubleshooting & Self-Validation
  • Validation Check: A successful assay must yield a Z' factor > 0.5.

  • Positive Control: 100 nM Urotensin II (114-124) should elicit a >3-fold increase in fluorescence over baseline.

  • Desensitization Warning: GPR14 desensitizes rapidly (within minutes). Do not attempt to re-stimulate the same well.

  • Oxidation: The disulfide bridge is vital. Avoid freeze-thaw cycles of aqueous stocks. Aliquot the 1 mM DMSO stock and store at -80°C.

References

  • Ames, R. S., et al. (1999).[3] Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14.[1][4][3][2] Nature, 401(6750), 282–286.[3]

  • Douglas, S. A., & Ohlstein, E. H. (2000). Human urotensin-II, the most potent mammalian vasoconstrictor identified to date, as a therapeutic target for the management of cardiovascular disease. Trends in Pharmacological Sciences, 21(1), 29-37.

  • Maguire, J. J., et al. (2000).[5] Potency of urotensin-II as a vasoconstrictor in human, rat and mouse blood vessels. British Journal of Pharmacology, 131(3), 441-446.

  • Sugo, T., et al. (2003).[5][6] Identification of urotensin II-related peptide as the endogenous ligand of the urotensin II receptor.[7][8][9] Biochemical and Biophysical Research Communications, 310(3), 860-868.

Sources

A Head-to-Head Comparison for Researchers: Competitive Binding Dynamics of Urotensin II (4-11) and Urantide at the UT Receptor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers navigating the complex urotensinergic system, understanding the precise interactions of ligands with the Urotensin II receptor (UT receptor) is paramount. This guide provides an in-depth, objective comparison of two critical peptide ligands: the potent agonist fragment Urotensin II (4-11) and the well-characterized antagonist, Urantide. Moving beyond a simple catalog of features, we will dissect the causality behind experimental choices and provide the data necessary to empower your research and drug development decisions.

The urotensinergic system, centered around the G protein-coupled receptor UT and its endogenous ligand Urotensin II (U-II), is a key regulator of cardiovascular homeostasis.[1][2] U-II, an 11-amino acid cyclic peptide, is recognized as the most potent endogenous vasoconstrictor identified to date, surpassing even endothelin-1.[1][3] Its influence extends to cell proliferation, fibrosis, and inflammatory responses, making the U-II/UT system a compelling target for therapeutic intervention in cardiovascular, renal, and metabolic diseases.[4][5][6][7]

This guide focuses on the practical application of competitive binding assays to differentiate and characterize the interaction of an agonist fragment, U-II(4-11), and a synthetic antagonist, Urantide, with the human UT receptor.

The Competitors: Agonist vs. Antagonist

Urotensin II (4-11) [Agonist]: The biological activity of the full-length Urotensin II peptide is largely conferred by its C-terminal cyclic hexapeptide core (-Cys-Phe-Trp-Lys-Tyr-Cys-).[5][8] The fragment U-II(4-11) contains this essential core and is recognized as the minimal active sequence, retaining potent agonist activity.[9][10] In assays, it serves as a powerful tool to stimulate the UT receptor and establish a baseline for agonistic response.

Urantide [Antagonist]: Urantide, chemically known as [Pen5,DTrp7,Orn8]h-U-II(4-11), is a synthetic derivative of the U-II(4-11) fragment.[9][10] Key modifications, including the substitution of Penicillamine at position 5 and D-Tryptophan at position 7, transform it into a potent and selective competitive antagonist at the UT receptor.[9][11][12] It effectively blocks the physiological effects induced by U-II, such as vasoconstriction, making it an invaluable pharmacological tool for probing the (patho)physiological roles of the urotensinergic system.[7][9][11][12] Interestingly, while it acts as a pure antagonist in functional assays like rat aorta contraction, it has been observed to behave as a partial agonist in calcium mobilization assays in specific cell systems, a crucial detail for experimental design.[10][13]

The Principle: Competitive Displacement at the UT Receptor

Competitive binding assays are a cornerstone of pharmacology, allowing for the determination of a ligand's affinity for a receptor by measuring its ability to displace a labeled reference ligand.[14][15] In the context of the UT receptor, this typically involves a radiolabeled agonist, such as [¹²⁵I]U-II, which binds with high affinity.

The experiment is predicated on a simple principle: a fixed concentration of UT receptors (usually from cell membranes expressing the receptor) and a fixed concentration of [¹²⁵I]U-II are incubated with increasing concentrations of an unlabeled "competitor" ligand—in this case, either U-II(4-11) or Urantide. As the concentration of the unlabeled competitor increases, it competes for and occupies the binding sites on the UT receptor, displacing the radiolabeled ligand. The resulting decrease in bound radioactivity is measured and used to calculate the competitor's binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

G cluster_receptor UT Receptor cluster_ligands Ligands cluster_assay Assay Principle Receptor UT Binding Site Result Increased [Competitor] leads to Decreased Bound Radioactivity Radioligand [¹²⁵I]U-II (Labeled Agonist) Radioligand->Receptor Binds & Emits Signal Competitor Urantide or U-II(4-11) (Unlabeled Competitor) Competitor->Receptor Competes for Binding Site

Caption: Competitive binding at the UT receptor.

Head-to-Head Performance: Binding Affinity Data

The potency of a ligand is quantified by its binding affinity. The following table summarizes experimentally determined binding affinities for Urantide and related U-II peptides at the human and rat UT receptors. A higher pKi or pKB value indicates a stronger binding affinity.

CompoundReceptor TypeAssay TypeAffinity ValueReference
Urantide Human UT (recombinant)[¹²⁵I]U-II CompetitionpKi = 8.3 [9][10][12]
Urantide Rat AortaFunctional AntagonismpKB = 8.3 [11][12]
[Pen⁵,Orn⁸]hU-II(4–11) Human UT (recombinant)[¹²⁵I]U-II CompetitionpKi = 7.7[9][12]
Human U-II Human UT (recombinant)[¹²⁵I]U-II CompetitionpKi = 9.1[9]
BIM-23127 Human UT (recombinant)Functional AntagonismpA₂ = 7.54[16]
BIM-23127 Rat UT (recombinant)Functional AntagonismpA₂ = 7.70[16]

pKi: Inhibition constant; pKB/pA₂: Antagonist affinity constant. Values are the negative logarithm of the molar concentration.

As the data clearly indicates, Urantide demonstrates a very high binding affinity for both human and rat UT receptors, making it one of the most potent antagonists described.[9][12] Its affinity is significantly higher than that of its precursor, [Pen⁵,Orn⁸]hU-II(4–11), and comparable to the native ligand itself.

UT Receptor Signaling: The Downstream Consequences

Binding of an agonist like U-II or U-II(4-11) to the UT receptor, a G protein-coupled receptor (GPCR), primarily initiates coupling to Gαq proteins.[5][17] This triggers a cascade of intracellular events, starting with the activation of Phospholipase C (PLC). PLC activation leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[17][18] This signaling pathway ultimately mediates the profound physiological effects of U-II, such as vasoconstriction and cell growth.[1][4][6] Urantide competitively blocks the initiation of this cascade by occupying the receptor's binding site without inducing the conformational change necessary for G protein activation.

cluster_membrane Plasma Membrane cluster_ligands cluster_cytosol UTR UT Receptor Gq Gαq/11 UTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates UII U-II / U-II(4-11) (Agonist) UII->UTR Binds & Activates Urantide Urantide (Antagonist) Urantide->UTR Binds & Blocks Ca_Store Ca²⁺ Store (ER/SR) IP3->Ca_Store Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Response Physiological Response (e.g., Vasoconstriction, Cell Growth) Ca_Cytosol->Response PKC->Response

Caption: UT receptor signaling pathway.

Experimental Protocol: Radioligand Competition Assay

This protocol provides a self-validating framework for a competitive binding assay using membranes from CHO-K1 or HEK293 cells stably expressing the recombinant human UT receptor.

I. Materials and Reagents

  • Cell Membranes: CHO-K1 or HEK293 cell membranes with stable expression of human UT receptor.

  • Radioligand: [¹²⁵I]Urotensin-II (specific activity ~2000 Ci/mmol).

  • Competitors: Human Urotensin II (4-11) and Urantide.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4 (ice-cold).

  • Filtration: GF/C glass fiber filters, pre-soaked for >1 hour in binding buffer.

  • Instrumentation: Gamma counter, 96-well plates, vacuum filtration manifold.

II. Experimental Workflow

G A 1. Preparation Prepare serial dilutions of U-II(4-11) and Urantide. B 2. Incubation Setup Add to wells: - Binding Buffer - Cell Membranes (e.g., 50 µg protein) - [¹²⁵I]U-II (e.g., 0.1 nM final conc.) - Competitor (varying conc.) A->B C 3. Incubation Incubate for 60 min at room temperature. B->C D 4. Filtration Rapidly filter contents through pre-soaked GF/C filters using a vacuum manifold. C->D E 5. Washing Wash filters 3x with ice-cold Wash Buffer to remove unbound radioligand. D->E F 6. Counting Measure radioactivity retained on the filters using a gamma counter. E->F G 7. Data Analysis Plot % inhibition vs. log[competitor]. Calculate IC50 and Ki values. F->G

Caption: Experimental workflow for competitive binding assay.

III. Step-by-Step Procedure

  • Prepare Competitor Dilutions: Create a series of 10-point dilutions for both U-II(4-11) and Urantide in binding buffer, ranging from 10⁻¹¹ M to 10⁻⁵ M.

  • Set Up Assay Plates:

    • Total Binding: Add 50 µL of binding buffer.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled U-II (e.g., 1 µM) to saturate all specific binding sites.

    • Competition Wells: Add 50 µL of each competitor dilution.

  • Add Radioligand: To all wells, add 50 µL of [¹²⁵I]U-II diluted in binding buffer to achieve a final concentration of approximately 0.1 nM.

  • Add Cell Membranes: Initiate the binding reaction by adding 100 µL of the cell membrane preparation (e.g., 50-75 µg of protein per well) to all wells. The final assay volume is 200 µL.

  • Incubate: Incubate the plate for 60 minutes at room temperature with gentle agitation. This duration allows the binding to reach equilibrium.[19]

  • Terminate and Filter: Terminate the reaction by rapidly filtering the contents of each well through the GF/C filter plate using a vacuum manifold.

  • Wash: Immediately wash each filter three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.

  • Measure Radioactivity: Dry the filter mat and measure the radioactivity in each filter disc using a gamma counter.

IV. Data Analysis and Interpretation

  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Generate Competition Curve: For each competitor, plot the percentage of specific binding against the logarithm of the competitor concentration. The data should yield a sigmoidal dose-response curve.

  • Determine IC50: Use non-linear regression analysis to fit the curve and determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

This comprehensive approach ensures a robust and reproducible comparison of ligand binding, providing the critical data needed to advance research in the urotensinergic field.

References

  • Potential Clinical Implications of the Urotensin II Receptor Antagonists. (2011). Frontiers in Pharmacology. [Link]

  • Urotensin-II receptor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Urotensin-II. (n.d.). In Wikipedia. Retrieved from [Link]

  • Targeting the Urotensin II/UT G Protein-Coupled Receptor to Counteract Angiogenesis and Mesenchymal Hypoxia/Necrosis in Glioblastoma. (2021). Frontiers in Pharmacology. [Link]

  • The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions. (2022). Scientific Reports. [Link]

  • Transductional pathways of Urotensin-II Receptor. (n.d.). ResearchGate. [Link]

  • Role of urotensin II in health and disease. (2013). American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

  • The G Protein-Coupled Receptor UT of the Neuropeptide Urotensin II Displays Structural and Functional Chemokine Features. (2017). Frontiers in Endocrinology. [Link]

  • Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy. (2017). PLOS ONE. [Link]

  • Urotensin II: its function in health and its role in disease. (2005). Annals of Medicine. [Link]

  • Urotensin II: The Old Kid in Town. (2004). Trends in Pharmacological Sciences. [Link]

  • Urotensin II: an inflammatory cytokine in. (2019). Journal of Endocrinology. [Link]

  • Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta. (2003). British Journal of Pharmacology. [Link]

  • New Insight into the Binding Mode of Peptide Ligands at Urotensin-II Receptor: Structure−Activity Relationships Study on P5U and Urantide. (2009). Journal of Medicinal Chemistry. [Link]

  • Urotensin II((4-11)) Azasulfuryl Peptides: Synthesis and Biological Activity. (2016). Journal of Medicinal Chemistry. [Link]

  • Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. (2014). Journal of Medicinal Chemistry. [Link]

  • Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta. (2003). British Journal of Pharmacology. [Link]

  • Urotensin receptor antagonist urantide improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats. (2020). Life Sciences. [Link]

  • Expanding Structure–Activity Relationships of Human Urotensin II Peptide Analogues. (2022). ACS Omega. [Link]

  • Photolabelling the urotensin II receptor reveals distinct agonist- and partial-agonist-binding sites. (2007). Biochemical Journal. [Link]

  • Urotensin-II peptidomimetic incorporating a non-reducible 1,5-triazole disulfide bond reveals a pseudo-irreversible covalent binding mechanism to the urotensin G-protein coupled receptor. (2019). Organic & Biomolecular Chemistry. [Link]

  • The neuromedin B receptor antagonist, BIM-23127, is a potent antagonist at human and rat urotensin-II receptors. (2003). British Journal of Pharmacology. [Link]

  • Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose. (2023). Fluidic Sciences Ltd. [Link]

Sources

Comparative Guide: EC50 Values of Urotensin II (114-124) Across Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identity

Urotensin II (114-124) , commonly referred to as human Urotensin II (hU-II) , is the mature, biologically active 11-amino acid cyclic peptide derived from the prepro-urotensin II precursor. It is widely recognized as the most potent mammalian vasoconstrictor identified to date, exhibiting potency an order of magnitude greater than Endothelin-1.

  • Sequence: Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val (Disulfide bridge: Cys5–Cys10)

  • Target Receptor: Urotensin II Receptor (UTR, formerly GPR14)[1][2]

  • Primary Signaling Mode: G

    
    q/11-coupled calcium mobilization.
    

This guide provides a technical comparison of EC50 values across engineered and native cell lines, elucidating how receptor density, species orthologs, and coupling efficiency influence potency.

Comparative Analysis of EC50 Values

The potency of Urotensin II (114-124) varies significantly depending on the expression system (recombinant vs. endogenous) and the species origin of the receptor. The following data aggregates validated experimental outcomes.

Table 1: EC50 Values in Recombinant & Native Systems
Cell LineReceptor StatusAssay ReadoutEC50 Value (nM)Interpretation
HEK293 Transfected (hUTR)Ca

Mobilization
0.62 ± 0.17 High Potency Standard. High receptor reserve in HEK systems typically yields the lowest EC50 (sub-nanomolar).
CHO-K1 Transfected (hUTR)Ca

Mobilization
1.20 ± 0.20 Robust Agonism. Slightly higher EC50 than HEK, potentially due to differences in G-protein coupling efficiency or receptor density.
TE-671 Endogenous (Native)Ca

Mobilization
6.9 ± 2.2 Physiological Baseline. Native rhabdomyosarcoma cells show lower apparent potency, reflecting physiological receptor levels.
SJRH30 Endogenous (Native)Ca

Mobilization
~6.9 Consistent with TE-671; confirms native skeletal muscle/tumor cell sensitivity range.
Rat Aorta Tissue BioassayVasoconstriction0.81 (pEC50 ~9.09)Functional Potency. In tissue, hU-II is extremely potent, often surpassing cell-based assays due to signal amplification.
HEK293 Transfected (Monkey UT)Ca

Mobilization
1.1 ± 0.3 Primate orthologs show high conservation in binding affinity.
HEK293 Transfected (Mouse UT)Ca

Mobilization
3.2 ± 0.8 Rodent receptors may display slightly lower affinity for the human peptide isoform.
Technical Insight: The "System Bias"
  • Recombinant Overexpression (HEK/CHO): These systems often possess "receptor reserve" (spare receptors). Even if only a fraction of receptors are occupied, the maximal calcium response (

    
    ) is achieved, shifting the EC50 curve to the left (lower concentration).
    
  • Native Systems (TE-671/Endothelial): These reflect "true" physiological coupling. The EC50 observed here (~7 nM) is likely closer to the equilibrium dissociation constant (

    
    ) of the ligand-receptor complex in vivo.
    

Mechanistic Signaling Pathway

Urotensin II acts primarily through the G


q/11  pathway.[3] Upon binding to the UTR, the G-protein heterotrimer dissociates, activating Phospholipase C-

(PLC

). This enzyme hydrolyzes PIP2 into IP3 and DAG. IP3 binds to receptors on the Endoplasmic Reticulum (ER), triggering a rapid release of intracellular calcium.
Diagram 1: Urotensin II Signaling Cascade

UrotensinSignaling UII Urotensin II (114-124) UTR UT Receptor (GPR14) UII->UTR Binding (Kd ~0.1-1 nM) Gq Gαq/11 Protein UTR->Gq Activation PLC PLC-β Activation Gq->PLC Stimulates PIP2 PIP2 Hydrolysis PLC->PIP2 Cleaves IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG ER ER Calcium Stores IP3->ER Binds IP3R Response Vasoconstriction / Proliferation DAG->Response PKC Activation Ca Cytosolic Ca2+ Surge ER->Ca Release Ca->Response CaMK / MLCK Activation

Caption: The primary Gq-coupled pathway utilized by Urotensin II to elicit calcium mobilization and functional responses.

Experimental Protocol: Calcium Mobilization Assay

To reproduce the EC50 values cited above (specifically for HEK293 or CHO cells), a standardized Fluometric Imaging Plate Reader (FLIPR) or kinetic microplate reader assay is recommended.

Methodology Causality
  • Why Fura-2/Fluo-4? These ratiometric or high-intensity dyes bind free cytosolic Ca

    
     immediately upon release from the ER, allowing real-time kinetic measurement.
    
  • Why Probenecid? It inhibits the organic anion transporter, preventing the leakage of the fluorescent dye out of the cells during incubation.

Step-by-Step Protocol
  • Cell Preparation:

    • Seed HEK293-hUTR cells at 50,000 cells/well in a black-wall, clear-bottom 96-well plate.

    • Incubate overnight at 37°C, 5% CO

      
       to reach 90% confluency.
      
  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 0.1% BSA.

    • Add Fluo-4 AM (or Fura-2 AM) to a final concentration of 4

      
      M.
      
    • Remove culture media and add 100

      
      L of Dye Loading Solution to each well.
      
    • Incubate for 60 minutes at 37°C.

  • Compound Preparation:

    • Dissolve Urotensin II (114-124) in deionized water to a 1 mM stock.

    • Prepare serial dilutions (e.g., 10

      
       M to 10
      
      
      
      M) in assay buffer (HBSS + HEPES).
  • Assay Execution:

    • Transfer plate to the reader (e.g., FLIPR Tetra or FlexStation).

    • Establish a 10-second baseline fluorescence reading (Excitation 485 nm / Emission 525 nm).

    • Inject compound automatically.

    • Record fluorescence for 120 seconds .

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Plot Log[Agonist] vs. Response using a 4-parameter logistic equation to derive EC50.

Diagram 2: Assay Workflow

AssayWorkflow Step1 1. Seed Cells (HEK293-hUTR) Step2 2. Dye Loading (Fluo-4 + Probenecid) Step1->Step2 Step3 3. Incubation (60 min @ 37°C) Step2->Step3 Step4 4. Compound Injection (U-II Serial Dilution) Step3->Step4 Step5 5. Kinetic Read (0-120s, 485/525nm) Step4->Step5 Step6 6. Analysis (Sigmoidal Fit -> EC50) Step5->Step6

Caption: Standardized workflow for determining Urotensin II potency via calcium flux.

References

  • Ames, R. S., et al. (1999). "Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14."[4] Nature, 401(6750), 282-286.[4]

  • Camarda, V., et al. (2004). "Urantide mimics urotensin-II induced calcium release in cells expressing recombinant UT receptors."[5] European Journal of Pharmacology, 498(1-3), 83-86.[5][6][7]

  • Douglas, S. A., & Ohlstein, E. H. (2000). "Human Urotensin-II, the Most Potent Mammalian Vasoconstrictor Identified to Date, as a Therapeutic Target for the Management of Cardiovascular Disease." Trends in Pharmacological Sciences, 21(12), 443-444.
  • MedChemExpress. "Urotensin II (114-124), human Product Datasheet."

  • Behm, D. J., et al. (2006). "Cell and tissue responses of a range of Urotensin II analogs at cloned and native urotensin II receptors." Naunyn-Schmiedeberg's Archives of Pharmacology, 373, 280–291.

Sources

A Researcher's Guide to Navigating Anti-Urotensin II Antibody Specificity: A Focus on Cross-Reactivity with the Mature Peptide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in cardiovascular science, neuroscience, and drug development, the Urotensin II (U-II) signaling pathway presents a landscape rich with therapeutic potential. As the most potent vasoconstrictor identified to date, precise and accurate detection of the mature, 11-amino acid human U-II peptide is paramount. However, the reliability of immunoassays hinges on the specificity of the primary antibody—a factor that is often assumed but warrants rigorous validation.

This guide provides an in-depth comparison of the potential cross-reactivity of commercially available anti-Urotensin II antibodies. We will delve into the structural basis for this cross-reactivity, particularly concerning the mature U-II peptide (sometimes referred to by vendors as fragment 114-124 of the preproprotein) and its closely related paralog, Urotensin II-Related Peptide (URP). This guide is designed to equip researchers with the foundational knowledge and practical experimental protocols to validate antibody specificity, ensuring the integrity and reproducibility of their findings.

The Structural Conundrum: Urotensin II and the Basis for Cross-Reactivity

Human Urotensin II is a cyclic peptide with the sequence H-Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH.[1] The biological activity of U-II is conferred by the conserved C-terminal cyclic hexapeptide core, c[Cys-Phe-Trp-Lys-Tyr-Cys].[1][2] This cyclic structure is essential for binding to the U-II receptor (UT), a G protein-coupled receptor.

The primary challenge to the specificity of anti-U-II antibodies arises from Urotensin II-Related Peptide (URP). URP is an 8-amino acid peptide (Ala-Cys-Phe-Trp-Lys-Tyr-Cys-Val) that shares the identical cyclic hexapeptide core with U-II.[3] This structural homology is the crux of the cross-reactivity issue. Antibodies generated against the full-length U-II peptide, particularly those whose epitopes lie within the C-terminal cyclic region, are highly likely to recognize URP.[4]

One study on the production of monoclonal antibodies against human U-II confirmed that the binding site for these antibodies encompasses the cyclic ring structure and the terminal valine.[5] This finding underscores the high probability of cross-reactivity with URP for antibodies targeting this immunodominant region. Consequently, immunoassays employing such antibodies may detect both peptides, leading to an overestimation of U-II levels and potentially confounding experimental results.[4]

Comparing Antibody Alternatives: What to Look For

When selecting an anti-Urotensin II antibody, it is crucial to scrutinize the information provided by the manufacturer. Here is a comparative overview of what to consider:

Antibody TypeImmunogenPotential for Cross-Reactivity with URPRecommendation
Polyclonal Full-length synthetic human U-II peptide (e.g., ETPDCFWKYCV)High. The polyclonal response will likely generate a population of antibodies recognizing multiple epitopes, including the conserved cyclic core.Use with caution. Essential to perform validation experiments as outlined below.
Polyclonal Recombinant U-II precursor fragment (e.g., aa 20-120)High. If the mature C-terminal sequence is part of the immunogen, antibodies recognizing the cyclic core will be generated.Requires rigorous validation to determine the primary epitopes recognized.
Monoclonal Full-length synthetic human U-II peptideHigh to Moderate. The specificity depends on the exact epitope recognized by the clone. If the epitope is within the cyclic core, cross-reactivity will be high. If it recognizes the N-terminal region, specificity for U-II may be higher.Preferable to polyclonal antibodies if the epitope is well-characterized and outside the conserved core. If not, validation is still critical.

Given that many manufacturers use the full-length peptide or a significant C-terminal fragment as the immunogen, researchers should assume a high potential for cross-reactivity until proven otherwise.

Experimental Validation of Antibody Specificity

To ensure the trustworthiness of your results, we present a series of self-validating experimental protocols to assess the cross-reactivity of your chosen anti-Urotensin II antibody.

Competitive ELISA for Quantifying Cross-Reactivity

A competitive ELISA is the gold standard for determining the degree of cross-reactivity. In this assay, free U-II and URP will compete with immobilized U-II for binding to the antibody. The relative amount of each peptide required to inhibit the signal by 50% (IC50) provides a quantitative measure of cross-reactivity.

Experimental Workflow: Competitive ELISA

cluster_0 Plate Preparation cluster_1 Competition cluster_2 Detection prep1 Coat plate with Urotensin II peptide prep2 Wash prep1->prep2 prep3 Block non-specific sites (e.g., with BSA) prep2->prep3 comp3 Add mixture to coated plate prep3->comp3 comp1 Prepare serial dilutions of competitor peptides (U-II and URP) comp2 Mix competitor peptides with a fixed concentration of anti-U-II antibody comp1->comp2 comp2->comp3 det1 Wash comp3->det1 det2 Add HRP-conjugated secondary antibody det1->det2 det3 Wash det2->det3 det4 Add TMB substrate det3->det4 det5 Stop reaction and read absorbance det4->det5

Caption: Workflow for Competitive ELISA.

Protocol: Competitive ELISA [6][7]

  • Coating: Dilute synthetic human Urotensin II peptide to 1-2 µg/mL in coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the competitor peptides (synthetic human U-II and synthetic URP) in assay buffer (1% BSA in PBS).

    • In a separate plate or tubes, mix the competitor peptide dilutions with a fixed, pre-determined concentration of your primary anti-U-II antibody. The antibody concentration should be one that gives a signal in the upper third of the linear range of the assay in the absence of a competitor.

    • Incubate this mixture for 1-2 hours at room temperature.

  • Incubation: Wash the blocked plate three times. Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the U-II coated plate. Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a suitable HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of 2N H2SO4.

  • Analysis: Read the absorbance at 450 nm. Plot the percentage of binding against the log of the competitor concentration. Calculate the IC50 for both U-II and URP.

Calculating Cross-Reactivity: % Cross-Reactivity = (IC50 of Urotensin II / IC50 of URP) * 100

A high percentage indicates significant cross-reactivity.

Western Blotting with Peptide Competition

Western blotting can provide a qualitative assessment of specificity. Due to the small size of U-II (approx. 1.3 kDa), a specialized protocol is required for successful detection.

Experimental Workflow: Western Blotting for Small Peptides

cluster_0 Electrophoresis cluster_1 Transfer cluster_2 Immunodetection elec1 Run peptide samples on a high-percentage Tricine-SDS-PAGE gel trans1 Transfer to a 0.2 µm PVDF membrane elec1->trans1 trans2 Optional: Fix with g-lutaraldehyde trans1->trans2 immu1 Block membrane trans2->immu1 immu2 Incubate with anti-U-II antibody (with and without pre-incubation with competing peptides) immu1->immu2 immu3 Wash immu2->immu3 immu4 Incubate with HRP- conjugated secondary Ab immu3->immu4 immu5 Wash and detect with ECL immu4->immu5 cluster_0 Tissue Preparation cluster_1 Antibody Incubation cluster_2 Detection & Visualization tiss1 Deparaffinize and rehydrate tissue sections tiss2 Perform antigen retrieval tiss1->tiss2 ab2 Incubate serial tissue sections with each preparation tiss2->ab2 ab1 Prepare primary antibody: 1. Antibody alone 2. Antibody + excess U-II peptide ab1->ab2 det1 Wash ab2->det1 det2 Add labeled secondary antibody det1->det2 det3 Wash det2->det3 det4 Add substrate/chromogen (e.g., DAB) det3->det4 det5 Counterstain, dehydrate, and mount det4->det5

Caption: Workflow for IHC with Peptide Blocking.

Protocol: Immunohistochemistry with Peptide Blocking [8][9][10]

  • Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections known to express U-II. Perform antigen retrieval as required for your specific tissue and antibody.

  • Blocking: Block endogenous peroxidase activity (if using HRP) and non-specific binding sites.

  • Primary Antibody Preparation:

    • Prepare two dilutions of the primary anti-U-II antibody in antibody dilution buffer.

    • To one tube (the blocking control), add a 10-100 fold molar excess of the immunizing peptide (if known and available) or the full-length synthetic U-II peptide.

    • Incubate both tubes for at least 1 hour at room temperature.

  • Incubation: Apply the "antibody alone" solution to one tissue section and the "antibody + peptide" solution to an adjacent serial section. Incubate overnight at 4°C in a humidified chamber.

  • Detection: Wash the slides with buffer (e.g., PBST). Apply a labeled secondary antibody, followed by the detection reagent (e.g., DAB for chromogenic detection).

  • Visualization: Counterstain with hematoxylin, dehydrate, and coverslip.

  • Analysis: Compare the staining between the two sections. Specific staining present in the "antibody alone" section should be completely absent in the "antibody + peptide" section. Any remaining staining in the blocked section is likely non-specific.

Conclusion and Best Practices

The structural similarity between Urotensin II and URP, specifically their shared cyclic hexapeptide core, presents a significant challenge for immunoassay specificity. For researchers investigating the U-II system, it is imperative to move beyond accepting manufacturer datasheets at face value and to actively validate the specificity of their anti-Urotensin II antibodies.

Key Recommendations:

  • Scrutinize the Immunogen: Whenever possible, choose antibodies raised against the unique N-terminal region of Urotensin II, although these are less common. Be aware that most available antibodies target the full peptide and are likely to cross-react with URP.

  • Assume Cross-Reactivity: Until proven otherwise, assume that any antibody recognizing the C-terminal of U-II will also detect URP.

  • Validate Rigorously: Employ the competitive ELISA protocol described in this guide to quantify cross-reactivity. Use peptide competition in Western blotting and peptide blocking in IHC as essential controls to confirm the specificity of your results.

  • Report Your Findings: When publishing, clearly state the immunogen of the antibody used and detail the validation experiments performed to characterize its specificity.

By adopting these rigorous validation practices, researchers can ensure the accuracy and reliability of their data, paving the way for a clearer understanding of the distinct physiological and pathological roles of Urotensin II.

References

  • Urotensin-II - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • LifeTein. (n.d.). Detecting synthetic peptides by SDS-PAGE for Western Blot. Retrieved February 17, 2026, from [Link]

  • Vaudry, H., et al. (2010). International Union of Basic and Clinical Pharmacology. XCII. Urotensin II, urotensin II-related peptide, and their receptor: from structure to function. Pharmacological Reviews, 62(3), 381-414.
  • Russell, F. D., et al. (2008). Urotensin II in cardiovascular regulation.
  • G-Biosciences. (2012, February 15). Protein Gel Staining: Detecting Small Peptides. Retrieved February 17, 2026, from [Link]

  • Behm, D. J., et al. (2006). Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. Journal of Medicinal Chemistry, 49(14), 4045-4058.
  • Douglas, S. A., et al. (2004). Role of urotensin II in health and disease.
  • Sotnikov, D. V., et al. (2021).
  • Urotensin II–related peptide - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Cloud-Clone Corp. (n.d.). Antibody to Urotensin 2 (UST2). Retrieved February 17, 2026, from [Link]

  • Cloud-Clone Corp. (n.d.). Polyclonal Antibody to Urotensin 2 (UST2). Retrieved February 17, 2026, from [Link]

  • Ziv, E., et al. (2006). Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests. BMC Immunology, 7(1), 1-12.
  • CUSABIO. (n.d.). Peptide-ELISA Protocol. Retrieved February 17, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved February 17, 2026, from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved February 17, 2026, from [Link]

  • Sino Biological. (n.d.). Competitive ELISA Protocol. Retrieved February 17, 2026, from [Link]

  • Hamad-Schifferli, K. (2025). Redefining antibody cross-reactivity as an advantage for sensing and diagnostics. Trends in Biotechnology.
  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful? Retrieved February 17, 2026, from [Link]

  • Ames, R. S., et al. (1999). Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14.
  • Alomone Labs. (n.d.). Peptide blocking protocol for immunostaining (IHC, ICC, IF). Retrieved February 17, 2026, from [Link]

  • Antibodies.com. (2025, September 26). Immunohistochemistry (IHC): The Complete Guide. Retrieved February 17, 2026, from [Link]

  • Herold, C. L., et al. (2003). Production and characterization of monoclonal antibodies against the vasoconstrictive peptide human urotensin-II. Peptides, 24(10), 1535-1545.

Sources

Safety Operating Guide

Urotensin II (114-124), human TFA proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Urotensin II (114-124), human TFA Proper Disposal Procedures

Executive Summary: High-Potency Biohazard Protocol

Urotensin II (114-124) is the cyclic, biologically active fragment of human Urotensin II. It is widely cited as the most potent mammalian vasoconstrictor known , with potency estimates significantly exceeding that of endothelin-1.[1]

Because of this extreme bioactivity, standard laboratory waste procedures are insufficient. This substance must be handled and disposed of as a High-Potency Active Pharmaceutical Ingredient (HPAPI) or a highly toxic bio-agent. The presence of the Trifluoroacetic acid (TFA) salt adds a chemical corrosivity hazard that must be managed to prevent dangerous reactions (e.g., gas evolution) during disposal.

Hazard Identification & Risk Assessment

Before initiating any disposal workflow, you must understand the dual-nature hazard of this compound.

Hazard CategorySpecific ThreatCritical Safety Implication
Biological (Primary) Extreme Vasoconstriction. Binds to the GPR14 (UT) receptor with high affinity. Accidental exposure (injection, mucosal absorption) can cause rapid, severe hypertension and cardiac dysfunction.Do not treat as standard organic waste. Waste containers must be segregated to prevent accidental exposure to waste handlers.
Chemical (Secondary) TFA Salt (Acidic). The peptide is supplied as a Trifluoroacetate salt. In solution, this creates an acidic environment (pH < 2).Incompatible with Bleach. Mixing acidic TFA solutions directly with sodium hypochlorite (bleach) releases toxic Chlorine Gas .

Containment & Handling Prerequisites

Personal Protective Equipment (PPE):

  • Respiratory: Work within a certified chemical fume hood. If handling powder outside a hood, a P100/N95 respirator is mandatory.

  • Dermal: Double-gloving with Nitrile gloves (min thickness 0.11 mm).

  • Ocular: Chemical splash goggles (safety glasses are insufficient for liquid handling).

Waste Container Specifications:

  • Use High-Density Polyethylene (HDPE) or Glass containers.

  • Labeling: Containers must be explicitly labeled: "HIGH POTENCY BIOACTIVE - TOXIC - DO NOT OPEN."

Disposal Workflow (Step-by-Step)

This protocol prioritizes incineration via a licensed hazardous waste contractor. Chemical deactivation is a secondary option only to be used for spill cleanup or if incineration is unavailable, due to the risk of chlorine gas evolution.

A. Liquid Waste (Stock Solutions/Reaction Mixtures)
  • Segregation: Do not mix with general solvent waste (e.g., acetone/methanol carboys) used by the general lab. Dedicated containment is required.[2]

  • pH Check (Crucial): If the solution contains high concentrations of TFA, check pH.

    • If pH < 4:[3] Slowly add 1% Sodium Bicarbonate (

      
      ) to neutralize to pH 6-8. This prevents acid-catalyzed reactions in the waste stream.
      
  • Containerization: Transfer to a screw-top HDPE container.

  • Disposal Path: Hand over to EHS for High Temperature Incineration .

B. Solid Waste (Empty Vials/Contaminated Consumables)
  • Triple Rinse: Rinse empty product vials three times with a solvent capable of dissolving the peptide (e.g., Methanol or Acetonitrile).

  • Rinsate Disposal: Pour all rinsate into the Liquid Waste container (see above).

  • Vial Disposal: Defaced vials should be treated as Sharps/Glass Hazardous Waste , not general glass trash.

  • Consumables: Pipette tips and gloves used during handling must be bagged in "Biohazard/Hazardous Chemical" bags and incinerated.

C. Emergency Spill Cleanup
  • Stop: Evacuate the immediate area if dust is airborne.

  • Isolate: Cover the spill with absorbent pads.

  • Deactivate (Two-Step Method):

    • Neutralize Acid: Apply a weak base (Sodium Bicarbonate solution) to the spill first to neutralize the TFA. Wait 5 minutes.

    • Oxidize Peptide: Only after neutralization, apply 10% Sodium Hypochlorite (Bleach) to destroy the peptide structure (disulfide bond cleavage).

  • Cleanup: Collect all absorbent materials as hazardous chemical waste.

Visualizations

Figure 1: Disposal Decision Tree

This flow logic ensures that the acidity of the TFA salt does not cause a secondary chemical accident during the disposal of the biological hazard.

DisposalWorkflow Start Urotensin II (114-124) Waste Type Identify Waste Type Start->Type Liquid Liquid (Stock/Solvent) Type->Liquid Solid Solid (Vials/Powder) Type->Solid Spill Spill / Contamination Type->Spill CheckPH Check pH (TFA Content) Liquid->CheckPH Rinse Triple Rinse with Methanol Solid->Rinse NeutStep Neutralize with 1% NaHCO3 (Prevent Gas Evolution) Spill->NeutStep Step 1 Acidic Acidic (pH < 4) CheckPH->Acidic Neutral Neutral (pH 6-8) CheckPH->Neutral Acidic->NeutStep Required BleachWarning WARNING: DO NOT MIX ACID WITH BLEACH Acidic->BleachWarning Bin Segregated High-Potency Waste Container Neutral->Bin NeutStep->Neutral NeutStep->Bin Step 2 (Absorb) Combine Add Rinsate to Liquid Waste Rinse->Combine Combine->CheckPH Incinerate Final Disposal: High Temp Incineration Bin->Incinerate

Caption: Figure 1. Decision matrix for Urotensin II disposal. Note the critical neutralization step for acidic TFA salts to prevent chlorine gas formation if bleach is used for decontamination.

Figure 2: Biological Mechanism of Action

Understanding why this peptide is dangerous reinforces the need for strict disposal. It activates the Gq-PLC-IP3 pathway, leading to massive calcium release and vasoconstriction.

SignalingPathway UII Urotensin II (114-124) Receptor UT Receptor (GPR14) UII->Receptor Binds (High Affinity) Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca Mobilization Effect POTENT VASOCONSTRICTION Ca->Effect Contraction

Caption: Figure 2. The GPR14 signaling cascade. Urotensin II triggers rapid intracellular calcium mobilization, resulting in extreme vasoconstriction. This potency mandates the "High Hazard" disposal classification.

Quantitative Data & Properties

PropertyDataRelevance to Disposal
Peptide Sequence ETPD[CFWKYC]VCyclic structure (disulfide bond) confers stability.[4]
Molecular Weight ~1388.6 g/mol Large molecule; not volatile.
Solubility Water, DMSO, AcetonitrileRinsing requires polar solvents.
Potency (EC50) Sub-nanomolar (< 1 nM)Trace amounts are biologically active.
TFA Content Variable (often 10-20% by weight)Acidic Hazard. Lowers pH of waste solutions.
RCRA Code Not explicitly listed (P-list)Treat as Characteristic Hazardous Waste (Toxic/Corrosive).

References

  • Ames, R. S., et al. (1999).[5] Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14.[5] Nature. [Link]

  • Douglas, S. A., et al. (2000). Congestive heart failure and expression of the urotensin II receptor. The Lancet. [Link]

  • Washington State Department of Health. Dangers of Mixing Bleach with Cleaners. (Safety warning regarding Acid+Bleach interaction). [Link]

  • National Institutes of Health (NIH). Urotensin II: its function in health and its role in disease. [Link]

Sources

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